3-(2,6-Difluorophenyl)benzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
691905-33-6 |
|---|---|
Molecular Formula |
C13H8F2O |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-8H |
InChI Key |
UDCLVTUEVDSFES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)C=O |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=C2F)F)C=O |
Origin of Product |
United States |
Foundational & Exploratory
3-(2,6-Difluorophenyl)benzaldehyde CAS number and molecular weight
An In-Depth Technical Guide to 3-(2,6-Difluorophenyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-(2,6-Difluorophenyl)benzaldehyde is a biaryl aldehyde whose structural motif is of significant interest to the fields of medicinal chemistry and materials science. It incorporates a benzaldehyde unit, a versatile chemical handle for a multitude of organic transformations, linked to a 2,6-difluorophenyl group. The presence of fluorine atoms in organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2] The specific 2,6-difluoro substitution pattern is known to induce conformational restrictions and can act as a bioisostere for other chemical groups, making it a valuable substituent in the design of novel therapeutics.[3]
While a specific CAS number for 3-(2,6-Difluorophenyl)benzaldehyde is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical, its synthesis can be approached through well-established synthetic methodologies. This guide provides a comprehensive overview of its calculated physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications, particularly in the realm of drug development. The information presented herein is curated for researchers, scientists, and professionals in drug development, providing both theoretical grounding and practical insights.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for various applications. Below is a table summarizing the calculated molecular weight of 3-(2,6-Difluorophenyl)benzaldehyde and a comparison with some commercially available difluorobenzaldehyde isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(2,6-Difluorophenyl)benzaldehyde | Not available | C₁₃H₈F₂O | 218.20 (calculated) |
| 2,3-Difluorobenzaldehyde | [4][5] | C₇H₄F₂O | 142.10[4][5] |
| 2,6-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | |
| 3,5-Difluorobenzaldehyde | [6] | C₇H₄F₂O | 142.10[6] |
| 3-Bromo-2,6-difluorobenzaldehyde | Not available | C₇H₃BrF₂O | 221.00 |
| 3-Chloro-2,6-difluorobenzaldehyde | [7] | C₇H₃ClF₂O | Not specified |
Synthesis of 3-(2,6-Difluorophenyl)benzaldehyde
The most logical and widely applicable method for the synthesis of 3-(2,6-Difluorophenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[8] For the target molecule, this would involve the coupling of 3-bromobenzaldehyde with 2,6-difluorophenylboronic acid.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 3-(2,6-Difluorophenyl)benzaldehyde.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (3-bromobenzaldehyde) to form a palladium(II) species.
-
Transmetalation: The organic group from the organoboron reagent (2,6-difluorophenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final biaryl product, regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings.[9][10]
Materials:
-
3-Bromobenzaldehyde
-
2,6-Difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 2,6-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction flask, followed by a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(2,6-Difluorophenyl)benzaldehyde.
Applications in Research and Drug Development
The unique structural features of 3-(2,6-Difluorophenyl)benzaldehyde make it a promising building block in drug discovery and materials science.
The Role of the 2,6-Difluorophenyl Moiety
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[1][3] The 2,6-difluoro substitution pattern offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can affect drug absorption and distribution.
-
Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation around the biaryl bond, locking the molecule into a specific conformation that may be optimal for binding to a biological target.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets.
The Versatility of the Benzaldehyde Functional Group
The aldehyde group is a versatile functional handle that can be readily transformed into a wide array of other functional groups, allowing for the synthesis of diverse chemical libraries for biological screening.
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A Technical Guide for the Experimental Determination and Thermodynamic Modeling of 3-(2,6-Difluorophenyl)benzaldehyde Solubility in Organic Solvents
Abstract
Physicochemical Profile of 3-(2,6-Difluorophenyl)benzaldehyde
Understanding the molecular structure is fundamental to predicting and interpreting solubility behavior. The title compound is a bi-aryl aldehyde whose properties are influenced by its constituent functional groups.
-
Molecular Structure:
-
IUPAC Name: 3-(2,6-Difluorophenyl)benzaldehyde
-
Molecular Formula: C₁₃H₈F₂O
-
Molecular Weight: 218.20 g/mol
-
CAS Number: A specific CAS number for this isomer is not prominently indexed, highlighting its status as a specialized research chemical. For reference, related isomers like 2,3-Difluorobenzaldehyde have the CAS number 2646-91-5[1][2].
-
The structure consists of a benzaldehyde ring linked at the 3-position to a 2,6-difluorophenyl ring. The aldehyde group (-CHO) can act as a hydrogen bond acceptor. The fluorine atoms increase the molecule's lipophilicity and can participate in electrostatic interactions, while the overall aromatic system contributes to van der Waals forces. These features suggest poor solubility in water but favorable solubility in a range of organic solvents.
Foundational Principles of Solid-Liquid Equilibrium
The solubility of a solid compound in a liquid solvent is defined as the concentration of the solute in a saturated solution at a specified temperature and pressure[3]. A saturated solution exists in a state of thermodynamic equilibrium, where the rate of dissolution of the solid solute is equal to the rate of its precipitation from the solution[4]. Accurate solubility determination hinges on ensuring this equilibrium has been achieved.
Experimental Protocol: Isothermal Gravimetric Method
The isothermal gravimetric method is a reliable and widely used technique for determining the solubility of solid compounds in liquids.[4] It is based on the straightforward principle of preparing a saturated solution, separating a known mass of that solution, evaporating the solvent, and weighing the remaining solute residue.[1][3]
Causality Behind Experimental Choices:
-
Isothermal Conditions: Temperature is a critical variable affecting solubility. Maintaining a constant temperature (isothermal) is paramount for reproducibility and accuracy.[4]
-
Equilibration Time: Achieving true thermodynamic equilibrium is not instantaneous. A sufficient agitation period (e.g., 24-48 hours) is necessary to ensure the solvent is fully saturated with the solute. The presence of excess, undissolved solid is a visual confirmation that saturation is possible.[5]
-
Drying to Constant Weight: To ensure all solvent has been removed from the solute residue, repeated cycles of drying and weighing are performed until the mass no longer changes, eliminating solvent mass as a source of error.[3]
3.1. Required Apparatus and Reagents
-
3-(2,6-Difluorophenyl)benzaldehyde (solid, purified)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled orbital shaker or magnetic stirrer with a water/oil bath
-
Sealed glass vials (e.g., 20 mL scintillation vials)
-
Calibrated thermometer or thermocouple
-
Syringes and chemically compatible syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporating dishes or vials
-
Vacuum oven or desiccator
3.2. Step-by-Step Experimental Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of solid 3-(2,6-Difluorophenyl)benzaldehyde to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of undissolved solid after equilibration is essential. b. Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). c. Agitate the mixtures for at least 24 hours to ensure equilibrium is reached. For novel systems, it is advisable to measure the concentration at different time points (e.g., 12, 24, 36 hours); equilibrium is confirmed when consecutive measurements are identical.[4]
-
Sample Collection and Preparation: a. Stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours, enabling the excess solid to settle. b. Weigh a clean, dry evaporating dish (W₁). c. Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into the tared evaporating dish. d. Weigh the dish containing the filtered saturated solution (W₂). The mass of the solution is (W₂ - W₁).
-
Solute Mass Determination: a. Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. b. Dry the sample until all solvent has evaporated. c. Transfer the dish to a desiccator to cool to room temperature, then weigh it (W₃). d. Repeat the drying and cooling process until a constant weight is achieved for W₃.
-
Calculation of Mole Fraction Solubility (x₁): a. Mass of solute (m₁): m₁ = W₃ - W₁ b. Mass of solvent (m₂): m₂ = W₂ - W₃ c. Moles of solute (n₁): n₁ = m₁ / M₁ (where M₁ is the molar mass of the solute, 218.20 g/mol ) d. Moles of solvent (n₂): n₂ = m₂ / M₂ (where M₂ is the molar mass of the respective solvent) e. Mole fraction of solute (x₁): x₁ = n₁ / (n₁ + n₂)
3.3. Experimental Workflow Diagram
Thermodynamic Modeling of Solubility Data
Thermodynamic models are essential for correlating the experimentally determined solubility data, allowing for interpolation between temperatures and providing insight into the dissolution process.
4.1. The Modified Apelblat Equation
The semi-empirical modified Apelblat equation is widely used to correlate solubility with temperature due to its simplicity and accuracy. The equation is:
ln(x₁) = A + (B / T) + C ln(T)
Where:
-
x₁ is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A, B, and C are empirical model parameters obtained by fitting the equation to the experimental data. A and B relate to the non-ideality of the solution and enthalpy of fusion, while C reflects the influence of temperature on the heat capacity of dissolution.
4.2. The van't Hoff Equation
The van't Hoff equation provides a means to calculate the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH°sol) and entropy (ΔS°sol). The relationship is given by:
ln(x₁) = - (ΔH°sol / RT) + (ΔS°sol / R)
Where:
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
By plotting ln(x₁) versus 1/T, a linear regression can be performed. The slope of the line is equal to -ΔH°sol/R, and the intercept is equal to ΔS°sol/R. This allows for the determination of:
-
Enthalpy of solution (ΔH°sol): A positive value indicates an endothermic dissolution process (solubility increases with temperature), while a negative value indicates an exothermic process.
-
Entropy of solution (ΔS°sol): A positive value indicates an increase in randomness upon dissolution, which is typical for this process.
-
4.3. Data Analysis and Modeling Workflow
Data Interpretation and Practical Applications
The generation of this solubility data is crucial for several stages of research and development:
-
Solvent Screening: The data allows for a rational selection of solvents for chemical synthesis, ensuring reactants remain in solution, or for crystallization, where controlled insolubility is desired.
-
Crystallization Process Design: Knowledge of the solubility curve (solubility vs. temperature) is fundamental for developing robust crystallization processes. It allows for the calculation of yield and the determination of optimal cooling profiles to control crystal size and purity.
-
Formulation Development: In pharmaceutical sciences, solubility data in various excipients and solvent systems is critical for developing stable and bioavailable drug formulations.
By plotting the mole fraction solubility (x₁) against temperature for different solvents, researchers can easily compare the compound's behavior. Generally, for endothermic processes, solubility will increase with temperature. The magnitude of this increase and the absolute solubility will vary significantly depending on the intermolecular forces between the solute and the specific solvent.
Conclusion
While direct, quantitative solubility data for 3-(2,6-Difluorophenyl)benzaldehyde is not currently prevalent in the public domain, this guide provides the necessary tools for its systematic and accurate determination. By employing the robust isothermal gravimetric method and correlating the results with proven thermodynamic models like the modified Apelblat equation, researchers can generate the high-quality data required for informed decision-making in process chemistry, drug development, and materials science. This framework ensures that subsequent research and development efforts are built upon a solid foundation of reliable physicochemical data.
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Ruether, F., & Sadowski, G. (2009). Modeling the solubility of pharmaceuticals in pure solvents and solvent mixtures for drug process design. Journal of Pharmaceutical Sciences, 98(11), 4205-4215. [Link]
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Alam, T., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]
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An In-Depth Technical Guide to the Safe Handling of 3-(2,6-Difluorophenyl)benzaldehyde
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides a comprehensive technical overview of the safety considerations for 3-(2,6-Difluorophenyl)benzaldehyde, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from the closely related compound 2,6-difluorobenzaldehyde, the parent benzaldehyde molecule, and general principles of handling aromatic aldehydes. This approach is designed to empower the user with the critical thinking necessary to work safely with novel compounds.
Understanding the Hazard Profile: A Logic-Driven Assessment
The toxicological properties of 3-(2,6-Difluorophenyl)benzaldehyde have not been fully investigated. Therefore, a risk assessment must be predicated on the known hazards of structurally analogous compounds. The primary surrogate for this analysis is 2,6-difluorobenzaldehyde, for which safety data is available.
Globally Harmonized System (GHS) Classification (Inferred)
Based on the classification of 2,6-difluorobenzaldehyde, the following hazards should be anticipated for 3-(2,6-Difluorophenyl)benzaldehyde[1]:
-
Skin Irritation: Category 2
-
Serious Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)
Signal Word: Warning[1]
Hazard Pictograms:
Hazard Statements (Anticipated):
Precautionary Statements (Abridged):
-
Prevention: P261 (Avoid breathing mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][2]
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
Physicochemical Properties and Their Safety Implications
| Property | Anticipated Value/Characteristic | Safety Implication |
| Molecular Formula | C₁₃H₈F₂O | For identification and stoichiometry. |
| Appearance | Likely a solid or high-boiling liquid, possibly yellow.[2] | Visual identification of the material. |
| Odor | No data available, but likely has a characteristic aromatic aldehyde scent. | Odor is not a reliable indicator of exposure. |
| Flash Point | Likely combustible; 2,6-difluorobenzaldehyde has a flash point of 73 °C / 163.4 °F.[1] | Keep away from open flames, hot surfaces, and sources of ignition.[1][2] |
| Solubility | Likely insoluble in water; soluble in organic solvents. | In case of a spill, water may not be an effective cleanup agent. |
| Reactivity | Aromatic aldehydes are susceptible to oxidation (air sensitivity) and polymerization.[3][4] | Store under an inert atmosphere (e.g., nitrogen) and away from light and heat to prevent degradation.[1][2] |
| Stability | Stable under recommended storage conditions.[5] | Proper storage is crucial to maintain chemical integrity and prevent the formation of hazardous byproducts. |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount when working with any chemical, especially one with an incomplete toxicological profile.
Engineering Controls
-
Chemical Fume Hood: All handling of 3-(2,6-Difluorophenyl)benzaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE) Workflow
Handling and Storage: Preserving Integrity and Ensuring Safety
The inherent reactivity of the aldehyde functional group necessitates stringent handling and storage protocols.[3][6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is donned. Have spill cleanup materials readily available.
-
Inert Atmosphere: If the compound is a liquid or will be handled in solution, use an inert atmosphere (nitrogen or argon) to prevent oxidation.[1][2]
-
Weighing: If weighing a solid, do so in a fume hood or a ventilated balance enclosure.
-
Dispensing: Use appropriate tools (spatula, syringe) to dispense the chemical. Avoid creating dust or aerosols.
-
Reaction Setup: If using in a reaction, ensure the glassware is dry and the reaction is set up within the fume hood.
-
Post-Handling: Tightly seal the container after use. Clean any contaminated surfaces and properly dispose of any contaminated materials. Wash hands thoroughly.[2]
Storage Recommendations
-
Container: Store in a tightly sealed, airtight container.[5][6] Amber glass is preferable to protect from light.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen.[1][2]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4][5]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[7]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of any laboratory incident.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Clean mouth with water. Seek immediate medical attention.[1][2] |
Accidental Release Measures
Toxicological and Ecological Considerations
Toxicology
As previously stated, no specific toxicological studies have been conducted on 3-(2,6-Difluorophenyl)benzaldehyde. However, based on its structural similarity to benzaldehyde and 2,6-difluorobenzaldehyde, it is prudent to assume it may be harmful if swallowed or inhaled.[7] Benzaldehyde itself is metabolized to benzoic acid and excreted.[8] It is not generally considered to be mutagenic or carcinogenic.[7][8]
Ecology
The environmental fate of this compound is unknown. However, benzaldehyde is classified as harmful to aquatic life with long-lasting effects.[7] Therefore, it is essential to prevent the release of 3-(2,6-Difluorophenyl)benzaldehyde into the environment. All waste materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion: A Culture of Proactive Safety
The safe and effective use of novel compounds like 3-(2,6-Difluorophenyl)benzaldehyde in a research setting is not merely about following a set of rules, but about cultivating a deep understanding of chemical reactivity and potential hazards. By leveraging data from analogous compounds, adhering to rigorous handling protocols, and preparing for potential emergencies, researchers can confidently and responsibly advance their scientific endeavors. This guide serves as a foundational document, and it is incumbent upon the user to supplement this information with site-specific safety protocols and a continuous commitment to a culture of safety.
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Structural analysis of 3-(2,6-Difluorophenyl)benzaldehyde
An In-depth Technical Guide to the Structural Analysis of 3-(2,6-Difluorophenyl)benzaldehyde
Abstract
3-(2,6-Difluorophenyl)benzaldehyde is a biaryl aldehyde whose structural characteristics are of significant interest for applications in medicinal chemistry and materials science. The presence of a sterically demanding and electron-withdrawing 2,6-difluorophenyl group appended to a benzaldehyde moiety dictates a unique three-dimensional conformation, influencing its reactivity, electronic properties, and intermolecular interactions. This guide presents a comprehensive, multi-technique framework for the complete structural elucidation of this molecule. We detail the integrated application of spectroscopic methods (NMR, FT-IR, MS), single-crystal X-ray diffraction, and computational modeling. Each protocol is presented not merely as a procedure, but with an emphasis on the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. This document serves as an authoritative guide for researchers seeking to characterize this molecule or structurally similar compounds, providing the foundational knowledge necessary for its application in advanced research and development.
Introduction and Significance
Biaryl scaffolds are privileged structures in drug discovery and organic materials. The rotational restriction around the central C-C single bond, often governed by the nature of ortho-substituents, creates specific and stable three-dimensional arrangements (atropisomers) that can facilitate precise molecular recognition. 3-(2,6-Difluorophenyl)benzaldehyde is a compelling example of this molecular class. The two ortho-fluorine atoms on one phenyl ring exert a profound steric and electronic influence, forcing a non-planar conformation. This torsional twist is critical, as it modulates the conjugation between the phenyl rings and directly impacts the molecule's properties.
The aldehyde functional group further enhances its utility, serving as a versatile chemical handle for synthesizing more complex derivatives, such as imines, chalcones, and other heterocyclic compounds of pharmaceutical relevance.[1][2] Understanding the precise structural nature of this parent aldehyde—its bond lengths, angles, electronic distribution, and supramolecular assembly—is therefore a prerequisite for the rational design of its derivatives for targeted applications in fields such as agrochemicals and drug development.[1][3][4]
This guide provides an integrated approach to its structural characterization.
Caption: Workflow for the comprehensive structural analysis of 3-(2,6-Difluorophenyl)benzaldehyde.
Synthesis and Purification
A robust structural analysis begins with a sample of unimpeachable purity. The most common route to synthesize biaryl compounds like the topic molecule is through palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3-formylphenylboronic acid (1.2 equivalents), 1-bromo-2,6-difluorobenzene (1.0 equivalent), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.5 equivalents).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water.
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(2,6-Difluorophenyl)benzaldehyde as a solid. For crystallographic studies, further purification by slow recrystallization from an appropriate solvent system (e.g., ethanol/water) is mandatory.
Causality Note: The choice of a Suzuki coupling is deliberate; it is well-tolerated by the aldehyde functional group, minimizing side reactions and simplifying purification. Achieving >98% purity is critical as impurities can interfere with spectroscopic signals and inhibit single crystal growth.
Part A: Spectroscopic Characterization
Spectroscopy provides the first layer of structural evidence, confirming the molecular weight and connectivity of the atoms in the bulk sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms.
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Experiments: Perform ¹H, ¹³C{¹H}, and ¹⁹F NMR experiments.
Expected Data & Interpretation:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Key Insights |
| ¹H NMR | 9.9 – 10.1 | Singlet (s) | The aldehyde proton is highly deshielded and typically appears as a singlet.[5] Its precise shift confirms the presence of the -CHO group. |
| 7.2 – 8.0 | Multiplets (m) | The seven aromatic protons will appear in this region. The patterns will be complex due to both H-H and H-F coupling. 2D NMR (COSY, HSQC) would be required for unambiguous assignment. | |
| ¹³C NMR | 190 – 193 | Singlet (s) or Doublet (d) | The aldehyde carbonyl carbon is characteristic. It may show a small coupling to the ortho protons of its own ring. |
| 110 – 165 | Multiple signals | Aromatic carbons. Carbons bonded to fluorine will appear as doublets (¹JCF ≈ 240-260 Hz), and carbons two or three bonds away will show smaller couplings (²JCF, ³JCF). The carbon attached to the C-F bond in the 2,6-difluorophenyl ring is expected at the lower field end of this range.[6] | |
| ¹⁹F NMR | -105 to -115 | Multiplet (m) | Provides direct evidence of the fluorophenyl group. The chemical shift is highly sensitive to the electronic environment. The multiplicity will be influenced by coupling to aromatic protons.[6] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: Use either a KBr pellet method or an Attenuated Total Reflectance (ATR) setup with the solid sample.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3050-3100 | Aromatic C-H stretch | Confirms the presence of the phenyl rings. |
| ~2820 & ~2720 | Aldehyde C-H stretch | These two weak bands (Fermi doublets) are highly diagnostic for the aldehyde group.[7] |
| ~1700-1715 | Aldehyde C=O stretch | A strong, sharp absorption confirming the carbonyl group. Its position indicates conjugation with the aromatic ring.[8] |
| ~1580-1600 | Aromatic C=C stretch | Characteristic vibrations of the benzene rings. |
| ~1200-1300 | Aryl C-F stretch | A strong band indicative of the carbon-fluorine bonds. |
Mass Spectrometry (MS)
MS provides the exact molecular weight and offers clues about the structure through fragmentation patterns.
Methodology:
-
Technique: Use a high-resolution technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Determine the mass of the molecular ion ([M+H]⁺ or [M]⁺˙).
Expected Results:
-
Molecular Ion: The calculated exact mass of C₁₃H₈F₂O is 218.0543. A high-resolution mass spectrum should yield a value within 5 ppm of this, confirming the molecular formula.
-
Key Fragments: Expect to see fragmentation corresponding to the loss of the -CHO group (m/z 29) and potentially cleavage at the biaryl C-C bond.
Part B: Single-Crystal X-ray Diffraction
While spectroscopy characterizes the bulk sample, only single-crystal X-ray diffraction (XRD) can reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the critical torsional angle between the phenyl rings.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Methodology:
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (typically 100 K to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.
Anticipated Structural Features:
-
Torsional Angle: The most significant parameter is the dihedral angle between the planes of the two aromatic rings. Due to the steric clash of the ortho-fluorine atoms with the ortho-proton of the benzaldehyde ring, this angle is expected to be significantly non-zero, likely in the range of 50-70°. This twist disrupts π-conjugation between the rings.
-
Intramolecular Interactions: The analysis may reveal short C-H···F or C-H···O contacts that help stabilize the observed conformation.
-
Supramolecular Assembly: The crystal packing will be dictated by intermolecular forces. Expect to observe weak C-H···O hydrogen bonds involving the aldehyde oxygen, C-H···F interactions, and potential π-π stacking between adjacent aromatic rings.[9][10]
Hirshfeld Surface Analysis: To visualize and quantify the intermolecular interactions revealed by XRD, Hirshfeld surface analysis is an invaluable tool.[11] This analysis maps the electron distribution of a molecule within the crystal lattice, highlighting regions of close contact. The 2D fingerprint plots derived from this surface provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, C···H, O···H, F···H), confirming the nature and relative importance of the forces governing the crystal packing.
Part C: Computational Modeling
Theoretical calculations, particularly using Density Functional Theory (DFT), provide a powerful complement to experimental data. They allow for the prediction of a gas-phase, energy-minimized structure and can be used to simulate spectroscopic data for validation.
Methodology:
-
Software: Use a standard quantum chemistry package (e.g., Gaussian, ORCA).
-
Level of Theory: A common and reliable level of theory for such organic molecules is B3LYP with a Pople-style basis set like 6-311++G(d,p).
-
Calculations:
-
Geometry Optimization: Perform an unconstrained geometry optimization to find the lowest energy conformation. This will provide theoretical bond lengths, bond angles, and the crucial dihedral angle for comparison with XRD data.
-
Frequency Analysis: Calculate vibrational frequencies to predict the IR spectrum. This serves a dual purpose: it confirms the optimized structure is a true energy minimum (no imaginary frequencies) and allows for direct comparison with the experimental FT-IR spectrum.
-
NMR Calculations: Employ the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C chemical shifts, which can be correlated with experimental values.
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (HOMO-LUMO gap) and spatial distribution of these orbitals provide insight into the molecule's electronic transitions, reactivity, and kinetic stability.
-
| Parameter | Experimental Technique | Computational Method | Purpose of Comparison |
| Bond Lengths/Angles | X-ray Diffraction | Geometry Optimization | Validate the computational model. XRD is solid-state, DFT is gas-phase; small differences are expected due to packing forces. |
| Vibrational Frequencies | FT-IR Spectroscopy | Frequency Calculation | Assign experimental peaks and validate the theoretical structure. Calculated frequencies are often scaled by a factor (~0.96) to better match experimental data. |
| NMR Chemical Shifts | NMR Spectroscopy | GIAO Calculation | Aid in the assignment of complex experimental spectra and confirm the overall electronic structure. |
Conclusion
The structural analysis of 3-(2,6-Difluorophenyl)benzaldehyde requires a synergistic application of multiple analytical techniques. Spectroscopic methods (NMR, FT-IR, MS) confirm the molecular formula and functional group connectivity. Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing the critical non-planar conformation imposed by the ortho-difluoro substitution. Finally, computational DFT modeling corroborates experimental findings and offers deeper insight into the molecule's intrinsic electronic properties. This integrated workflow provides the comprehensive structural foundation necessary for researchers to confidently employ this versatile biaryl aldehyde in the design and synthesis of novel pharmaceuticals and advanced materials.
References
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Camargo, A. J., et al. (2020). Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material. RSC Advances. [Link]
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Hassan, N. H. H., et al. (2016). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]
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Techvina. (n.d.). APPLICATIONS OF BENZALDEHYDE. Retrieved from [Link]
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Standar Group. (2024). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. Retrieved from [Link]
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Hassan, N. H. H., et al. (2016). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one. EPrints USM. [Link]
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A Comprehensive Technical Guide to the Synthesis and Derivatization of 3-(2,6-Difluorophenyl)benzaldehyde for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-(2,6-Difluorophenyl)benzaldehyde Scaffold
In the landscape of modern medicinal chemistry, the biphenyl moiety serves as a cornerstone for the design of novel therapeutic agents, offering a versatile and tunable platform for engaging with biological targets.[1] Its derivatives have found broad applications as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents, among others.[1] The strategic functionalization of the biphenyl scaffold is paramount to modulating its pharmacological profile. This guide focuses on a particularly promising, yet underexplored, scaffold: 3-(2,6-Difluorophenyl)benzaldehyde.
The incorporation of a 2,6-difluorophenyl group introduces unique electronic and conformational properties. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions with target proteins. Furthermore, the ortho-difluoro substitution pattern induces a twisted conformation between the two phenyl rings, which can be crucial for fitting into specific binding pockets and achieving selectivity. The aldehyde functionality at the 3-position provides a versatile handle for a wide array of chemical transformations, allowing for the generation of diverse libraries of derivatives for biological screening.
This in-depth technical guide, designed for researchers and drug development professionals, will provide a comprehensive overview of the synthesis of the 3-(2,6-Difluorophenyl)benzaldehyde core, detailed protocols for its derivatization, and an exploration of the potential biological activities of the resulting compounds.
Part 1: Synthesis of the Core Scaffold: 3-(2,6-Difluorophenyl)benzaldehyde
The construction of the 3-(2,6-difluorophenyl)benzaldehyde core is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The most logical and widely applicable approach for the synthesis of 3-(2,6-difluorophenyl)benzaldehyde involves the coupling of 3-formylphenylboronic acid with a suitable 2,6-difluorophenyl halide , such as 1-bromo-2,6-difluorobenzene .
Caption: Suzuki-Miyaura Coupling for Core Synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies.[2][3] Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve optimal yields.
Materials:
-
3-Formylphenylboronic acid
-
1-Bromo-2,6-difluorobenzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.0 eq), 1-bromo-2,6-difluorobenzene (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2,6-difluorophenyl)benzaldehyde.
Part 2: Derivatization of the Aldehyde Moiety
The aldehyde group of 3-(2,6-difluorophenyl)benzaldehyde is a versatile functional group that can be readily transformed into a variety of other functionalities, allowing for the exploration of a broad chemical space. Key derivatization strategies include the formation of chalcones, hydrazones, and other related structures known to possess biological activity.
A. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[4]
Caption: Claisen-Schmidt Condensation for Chalcones.
Experimental Protocol: Claisen-Schmidt Condensation
-
Dissolve 3-(2,6-difluorophenyl)benzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with stirring.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
B. Synthesis of Hydrazone Derivatives
Hydrazones are another important class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[6][7] They are formed by the condensation reaction of an aldehyde with a hydrazine derivative.
Caption: Hydrazone Formation.
Experimental Protocol: Hydrazone Synthesis
-
Dissolve 3-(2,6-difluorophenyl)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of the substituted hydrazine or hydrazide (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.
C. Other Derivatization Reactions
The aldehyde functionality can also be a precursor for other important transformations:
-
Wittig Reaction: To introduce a carbon-carbon double bond with control over stereochemistry, providing access to a variety of substituted alkenes.
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated compounds by reacting with active methylene compounds.[8]
-
Reductive Amination: To synthesize a diverse range of secondary and tertiary amines.
-
Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides and esters.
Part 3: Structure-Activity Relationships and Biological Potential
While specific biological data for derivatives of 3-(2,6-difluorophenyl)benzaldehyde are not extensively reported in the public domain, we can extrapolate potential activities based on related structures and the inherent properties of the scaffold.
Anticipated Biological Activities:
-
Anticancer Activity: Chalcones and hydrazones are well-known for their cytotoxic effects against various cancer cell lines.[4][6][9] The 2,6-difluoro substitution on one of the phenyl rings can enhance lipophilicity and potentially improve cell membrane permeability, leading to increased potency.
-
Anti-inflammatory Activity: Biphenyl derivatives are known to possess anti-inflammatory properties. The derivatives of 3-(2,6-difluorophenyl)benzaldehyde could potentially inhibit key inflammatory mediators.
-
Antimicrobial Activity: The biphenyl and chalcone scaffolds are present in many compounds with antibacterial and antifungal activity.[1][5]
Key Structural Considerations for SAR Studies:
-
The 2,6-Difluoro Substitution: The fixed, twisted conformation imposed by the ortho-difluoro groups is a key feature. The degree of this twist and the electronic nature of this ring are likely to be critical for target binding.
-
The Linker: In derivatives like chalcones and hydrazones, the nature of the linker between the biphenyl moiety and the third aromatic ring will influence the overall shape and flexibility of the molecule.
-
Substitution on the Third Aromatic Ring: The electronic and steric properties of substituents on the third aromatic ring (introduced via the acetophenone in chalcone synthesis or the hydrazine in hydrazone synthesis) will be a primary focus for SAR optimization.
Table 1: Hypothetical Data for SAR Analysis of 3-(2,6-Difluorophenyl)benzaldehyde Derivatives
| Derivative Type | R Group on Third Ring | Predicted Biological Activity | Rationale |
| Chalcone | 4-OCH₃ | Moderate Anticancer | Electron-donating group may enhance activity. |
| Chalcone | 4-NO₂ | Potent Anticancer | Strong electron-withdrawing group often correlates with increased cytotoxicity in chalcones. |
| Chalcone | 4-Cl | Moderate to Potent Anticancer | Halogen substitution can improve pharmacokinetic properties. |
| Hydrazone | Phenyl | Moderate Antimicrobial | Basic hydrazone scaffold with potential for target interaction. |
| Hydrazone | 4-Nitrophenyl | Potent Antimicrobial | Electron-withdrawing group may enhance activity. |
Conclusion and Future Directions
The 3-(2,6-difluorophenyl)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis via the robust Suzuki-Miyaura coupling allows for facile access to the core structure. The versatile aldehyde functionality provides a gateway to a vast chemical space through well-established synthetic transformations.
Future research in this area should focus on the systematic synthesis and biological evaluation of diverse libraries of derivatives. In-depth structure-activity relationship studies, guided by computational modeling, will be crucial for identifying lead compounds with potent and selective activity. The exploration of this scaffold holds significant potential for the discovery of new drugs to address unmet medical needs in oncology, inflammation, and infectious diseases.
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- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 3-(2,6-Difluorophenyl)benzaldehyde via Suzuki-Miyaura Coupling
Abstract & Strategic Overview
This Application Note details the synthesis of 3-(2,6-Difluorophenyl)benzaldehyde via the Suzuki-Miyaura cross-coupling reaction. This specific transformation represents a "perfect storm" of catalytic challenges: the 2,6-difluoro substitution on the nucleophile creates significant steric hindrance while simultaneously rendering the boronic acid highly susceptible to protodeboronation (hydrolysis of the C-B bond) under basic conditions. Furthermore, the aldehyde moiety on the electrophile requires conditions that prevent oxidation or base-mediated disproportionation (Cannizzaro reaction).
To ensure success, this guide moves beyond generic Suzuki conditions, employing Buchwald Precatalysts (Generation 2) and controlled basicity to outcompete the decomposition pathways.
Target Molecule Analysis
-
Electrophile: 3-Bromobenzaldehyde (preferred over chloride for reactivity; cheaper than iodide).
-
Key Challenge: The electron-deficient 2,6-difluorophenyl ring destabilizes the C-B bond, leading to rapid formation of 1,3-difluorobenzene (byproduct) if the catalytic turnover (transmetallation) is not faster than the hydrolysis rate.
Critical Process Parameters (CPP) & Mechanistic Insight
The Race: Transmetallation vs. Protodeboronation
In this synthesis, you are managing a kinetic competition. The 2,6-difluoro group withdraws electrons, making the boron center more Lewis acidic and prone to base attack. Once the boronate "ate" complex forms, it can either:
-
Transmetallate to Palladium (Product Pathway).
-
Protodeboronate via reaction with water/proton source (Decomposition Pathway).
Expert Insight: Standard catalysts like Pd(PPh3)4 are often too slow for this substrate. The induction period allows the base to destroy the boronic acid before the catalytic cycle fully engages. We utilize XPhos-Pd-G2 or SPhos-Pd-G2 , which form the active mono-ligated Pd(0) species immediately and possess the steric bulk to facilitate coupling of hindered substrates.
Mechanistic Pathway Diagram
The following diagram illustrates the catalytic cycle and the critical divergence point for side reactions.
Figure 1: Catalytic cycle highlighting the competition between productive transmetallation (Path A) and destructive protodeboronation (Path B).[3]
Experimental Protocols
Protocol A: High-Fidelity Method (Recommended)
Best for: High value intermediates, maximum yield, and ensuring reproducibility.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| 3-Bromobenzaldehyde | 1.0 | Electrophile | Limiting reagent. |
| 2,6-Difluorophenylboronic acid | 1.5 | Nucleophile | Excess required to account for deboronation. |
| XPhos Pd G2 | 0.02 (2 mol%) | Catalyst | Rapid activation; bulky ligand handles sterics. |
| K3PO4 (Potassium Phosphate) | 3.0 | Base | Tribasic; buffers pH better than hydroxides. |
| THF / Water | 10:1 v/v | Solvent | Degassed. THF solubilizes the organic components. |
Step-by-Step Procedure:
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) or reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add 3-Bromobenzaldehyde (1.0 mmol, 185 mg), 2,6-Difluorophenylboronic acid (1.5 mmol, 237 mg), and K3PO4 (3.0 mmol, 637 mg).
-
Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, ~16 mg).
-
Note: If G2 precatalyst is unavailable, use Pd(OAc)2 (2 mol%) + XPhos (4 mol%), but premix them in solvent for 5 mins before adding.
-
-
Solvent & Degassing: Add THF (4.5 mL) and distilled water (0.5 mL). Seal the vessel with a septum. Sparge the mixture with Argon for 5-10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.
-
-
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Monitor: Check via TLC (Hexane/EtOAc 8:1) or LC-MS.[4] Look for the disappearance of the bromide.
-
-
Work-up:
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. The aldehyde is moderately polar; the deboronated byproduct (volatile) will elute with the solvent front.
-
Protocol B: Cost-Effective / Scale-Up Method
Best for: Large scale batches where catalyst cost is a primary constraint.
Modifications:
-
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Temperature: 80-90°C (Reflux).[2]
-
Note: This method requires higher temperatures to drive the reaction, which increases the risk of deboronation.[1][2] You must use 1.8–2.0 equivalents of the boronic acid to compensate.
Quality Control & Analytical Data
Expected Data for 3-(2,6-Difluorophenyl)benzaldehyde:
-
Appearance: White to off-white solid or viscous oil.
-
1H NMR (Diagnostic Signals):
-
Aldehyde proton (-CHO): Singlet at ~10.1 ppm.
-
Biaryl linkage protons: Look for the specific splitting patterns of the 2,6-difluoro ring (multiplet/triplet) around 6.9–7.4 ppm interacting with the benzaldehyde aromatic protons.
-
-
19F NMR:
-
Single signal (if symmetrical) or distinct multiplet around -110 to -115 ppm.
-
-
Mass Spectrometry (ESI/GC-MS):
-
Molecular Ion [M+]: ~218.05 Da.
-
Troubleshooting Guide (Self-Validating)
| Observation | Root Cause | Corrective Action |
| Low Yield + High "Start Material" (Bromide) | Catalyst death or insufficient activation. | Switch to Protocol A (G2 Catalyst). Ensure thorough degassing (O2 kills active Pd). |
| Low Yield + No Bromide + High "Benzene" derivative | Protodeboronation of boronic acid. | The base is too strong or water content too high. Switch to anhydrous K3PO4 in Dioxane, or lower the reaction temperature. |
| Formation of Carboxylic Acid | Oxidation of aldehyde. | Air leak in the system. Verify inert atmosphere. |
| Black Precipitate immediately upon heating | Rapid Pd precipitation ("Pd Black"). | Ligand is not stabilizing Pd(0) effectively. Increase Ligand:Pd ratio or use XPhos/SPhos. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-(2,6-Difluorophenyl)benzaldehyde.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
- Context: Establishes the superiority of dialkylbiaryl phosphine ligands (SPhos, XPhos)
-
Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2017.
- Context: Definitive mechanistic study on base-catalyzed protodeboronation, specifically highlighting the instability of 2,6-difluorophenylboronic acid.
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview." Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH.
- Context: Foundational text for general Suzuki protocols and base selection.
-
Organic Chemistry Portal. "Suzuki Coupling - Conditions and Mechanism."
- Context: General reference for solvent/base comp
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. diva-portal.org [diva-portal.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
Reagents and catalysts for 3-(2,6-Difluorophenyl)benzaldehyde synthesis
Application Note: Optimized Catalytic Systems for the Synthesis of 3-(2,6-Difluorophenyl)benzaldehyde
Abstract
The synthesis of 3-(2,6-difluorophenyl)benzaldehyde presents a dual challenge in medicinal chemistry: the extreme steric hindrance imposed by the ortho,ortho-difluoro substitution and the inherent instability of electron-deficient boronic acids. This guide provides a validated protocol prioritizing the use of Buchwald-type precatalysts (specifically XPhos Pd G3) to overcome the high energy barrier of oxidative addition while suppressing protodeboronation. We analyze the mechanistic causality of ligand selection and provide a robust, self-validating experimental procedure.
Part 1: Strategic Analysis & Retrosynthesis
The Chemical Challenge
The target molecule is a biaryl system containing a reactive aldehyde and a sterically crowded 2,6-difluorophenyl ring. Two distinct synthetic risks define this transformation:
-
Protodeboronation (The Silent Killer): 2,6-Difluorophenylboronic acid is notoriously unstable. The electron-withdrawing fluorine atoms facilitate the hydrolytic cleavage of the C-B bond under basic aqueous conditions, yielding 1,3-difluorobenzene rather than the coupled product.
-
Steric Impediment: The fluorine atoms at the 2 and 6 positions create a "steric wall" that inhibits the approach of the palladium catalyst during the transmetallation step. Standard catalysts like Pd(PPh₃)₄ are ineffective here due to their cone angle limitations and lack of electron density.
Retrosynthetic Logic
To maximize success, we must select the coupling partners that minimize the instability of the boron species.
-
Path A (High Risk): Coupling 3-bromobenzaldehyde with 2,6-difluorophenylboronic acid. Verdict: Not Recommended due to rapid protodeboronation of the fluorinated boronic acid.
-
Path B (Recommended): Coupling 1-bromo-2,6-difluorobenzene with 3-formylphenylboronic acid . Verdict: Superior. The boronic acid is on the less hindered, more stable ring. The oxidative addition must now occur on the hindered bromide, requiring a specific electron-rich ligand.
Figure 1: Retrosynthetic analysis highlighting Path B as the thermodynamically stable route to avoid protodeboronation.
Part 2: Reagent & Catalyst Selection Guide
The success of this reaction hinges on the Ligand-to-Metal interaction . We utilize Dialkylbiaryl phosphine ligands (Buchwald Ligands) which form a monoligated Pd(0) species.[1] This species is highly active for oxidative addition into hindered aryl halides.
Catalyst System Recommendations
| Component | Recommendation | Mechanistic Rationale |
| Catalyst | XPhos Pd G3 (or G4) | The XPhos ligand provides exceptional steric bulk and electron richness, facilitating oxidative addition into the hindered 2,6-difluoro bromide. The G3 precatalyst scaffold ensures rapid activation at room temperature, preventing catalyst decomposition before the cycle begins. |
| Alternative | SPhos Pd G3 | SPhos is slightly less bulky than XPhos but offers higher stability. Use if XPhos fails to yield product. |
| Base | K₃PO₄ (Tribasic) | A mild, anhydrous-compatible base. Avoids hydroxides (NaOH/KOH) which can trigger Cannizzaro reactions on the aldehyde or accelerate protodeboronation. |
| Solvent | THF:Water (10:1) | A biphasic system is necessary to solubilize the inorganic base while keeping the organic reactants in the organic phase. |
| Additives | None | Avoid copper or silver additives as they may promote homocoupling or aldehyde oxidation. |
Part 3: Detailed Experimental Protocol
Method: Suzuki-Miyaura Coupling using Buchwald G3 Precatalysts Scale: 1.0 mmol (Adaptable to gram scale)
Materials
-
Aryl Halide: 1-Bromo-2,6-difluorobenzene (1.0 equiv, 193 mg)
-
Boronic Acid: 3-Formylphenylboronic acid (1.2 equiv, 180 mg)
-
Catalyst: XPhos Pd G3 (2 mol%, ~17 mg)
-
Base: Potassium Phosphate Tribasic (
), finely ground (2.0 equiv, 424 mg) -
Solvent: THF (degassed, 4 mL) and Deionized Water (degassed, 0.4 mL)
Step-by-Step Procedure
-
Inert Environment Setup:
-
Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.
-
Critical: Purge the vial with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of the aldehyde (oxidation to benzoic acid) and the catalyst.
-
-
Reagent Loading:
-
Add 3-Formylphenylboronic acid (1.2 equiv), XPhos Pd G3 (2 mol%), and
(2.0 equiv) to the vial. -
Note: If using the G3 precatalyst, it is air-stable as a solid, so this can be done on the benchtop, but rapid sealing is recommended.
-
-
Solvent & Halide Addition:
-
Inject the 1-Bromo-2,6-difluorobenzene (1.0 equiv) via syringe.
-
Add the degassed THF and Water .
-
Why biphasic? The small amount of water dissolves the phosphate base, allowing phase-transfer catalysis to occur at the interface.
-
-
Reaction:
-
Heat the block to 60°C with vigorous stirring (800 rpm).
-
Time: Monitor by HPLC/TLC at 1 hour. The high activity of XPhos usually completes this reaction in <2 hours.
-
Endpoint: Disappearance of the bromide.
-
-
Workup (Aldehyde Protection):
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).
-
Crucial: Wash the organic layer with Brine to remove residual boronic acid.
-
Dry over
, filter, and concentrate immediately. Do not leave the aldehyde in solution exposed to air for prolonged periods.
-
-
Purification:
-
Flash Chromatography: Silica Gel.
-
Eluent: 0-10% Ethyl Acetate in Hexanes. (The product is less polar than the boronic acid but more polar than the bromide).
-
Self-Validating QC Criteria
-
Appearance: The product should be a white to pale yellow solid. Dark oil indicates catalyst decomposition or aldehyde oxidation.
-
1H NMR Check: Look for the aldehyde proton singlet around 10.0 ppm. Check for the triplet of triplets signal characteristic of the H-4 proton on the 2,6-difluorophenyl ring (~7.3 ppm).
Part 4: Mechanistic Visualization
The following diagram illustrates why the G3 Precatalyst is essential. It generates the active
Figure 2: Catalytic cycle emphasizing the activation of the G3 precatalyst and the stabilization of the Pd(0) species by the bulky XPhos ligand.
Part 5: Troubleshooting & Alternative Approaches
| Observation | Diagnosis | Corrective Action |
| Low Yield (<30%) | Protodeboronation of Boronic Acid | Ensure you are using Path B (Stable Boronic Acid). If using Path A, switch to MIDA Boronates for slow release.[3] |
| Aldehyde Missing (NMR) | Oxidation to Carboxylic Acid | Degas solvents more thoroughly. Ensure workup is rapid. Store product under |
| Starting Material Remaining | Catalyst Deactivation | The catalyst may have "crashed out" as Pd-black. Increase catalyst loading to 4 mol% or switch to SPhos Pd G3 . |
| Byproduct: Phenol | Oxidation of Boronic Acid | Eliminate peroxides from THF (use fresh inhibitor-free THF) or switch to Toluene/Water. |
References
-
Buchwald, S. L., et al. "A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes."[4] Angewandte Chemie International Edition, 2004, 43(14), 1871–1876.
-
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Application Notes.
-
Cox, P. A., et al. "Protodeboronation of (Hetero)arylboronic Acids." Journal of the American Chemical Society, 2017, 139(37), 13156–13165.
-
Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075.
Sources
Application Note: 3-(2,6-Difluorophenyl)benzaldehyde in Liquid Crystal Synthesis
This is a comprehensive Application Note and Protocol guide for the synthesis and utilization of 3-(2,6-Difluorophenyl)benzaldehyde , a specialized intermediate for high-performance liquid crystal (LC) materials.
Executive Summary & Strategic Value
3-(2,6-Difluorophenyl)benzaldehyde is a critical biaryl building block designed for the synthesis of Negative Dielectric Anisotropy (
Key Functional Roles:
-
Melting Point Depression: The meta-substitution disrupts highly ordered smectic packing, lowering the melting point (
) and widening the nematic operating range of the final mixture. -
Solubility Enhancement: It serves as an excellent disruption agent in LC formulations, preventing crystallization of high-
components at low temperatures (LTS). -
Negative
Generation: The 2,6-difluoro motif creates a strong transverse dipole moment perpendicular to the long axis, essential for Vertical Alignment (VA) and FFS (Fringe Field Switching) display modes.
Material Specifications & Properties
| Property | Specification / Value |
| Chemical Name | 3-(2,6-Difluorophenyl)benzaldehyde |
| Molecular Formula | C₁₃H₈F₂O |
| Molecular Weight | 218.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity Requirement | > 99.5% (GC/HPLC) for intermediate use; > 99.9% for final LC |
| Metal Content | < 20 ppb (Strict control required for Active Matrix applications) |
| Solubility | Soluble in Toluene, THF, DCM; Insoluble in Water |
Synthetic Pathway & Logic
The synthesis of sterically hindered biaryls (2,6-disubstitution) requires a carefully designed Suzuki-Miyaura Cross-Coupling protocol.
Retrosynthetic Analysis
Direct coupling of 2,6-difluorophenylboronic acid is often inefficient due to rapid protodeboronation and steric hindrance. Therefore, the Reverse Polarity Strategy is recommended:
-
Partner A (Boronic Acid): 3-Formylphenylboronic acid (Stable, unhindered).
-
Partner B (Halide): 1-Bromo-2,6-difluorobenzene (Sterically hindered electrophile).
Reaction Workflow Visualization
Caption: Optimized Suzuki-Miyaura coupling pathway utilizing stable boronic acid partners to overcome steric hindrance.
Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate
Objective: Synthesize 100g of 3-(2,6-Difluorophenyl)benzaldehyde.
Reagents:
-
1-Bromo-2,6-difluorobenzene (1.0 eq, 0.46 mol)
-
3-Formylphenylboronic acid (1.1 eq, 0.51 mol)
-
Potassium Carbonate (
) (2.5 eq) -
Catalyst:
(0.02 eq) -
Solvent: THF / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the THF (800 mL) and Water (200 mL). Degas the solvent mixture by bubbling nitrogen for 30 minutes (Critical for preventing homocoupling).
-
Addition: Add 1-bromo-2,6-difluorobenzene, 3-formylphenylboronic acid, and
. Stir for 10 minutes under nitrogen flow. -
Catalysis: Add the Pd catalyst quickly to minimize air exposure.
-
Reaction: Heat the mixture to a gentle reflux (
) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.-
Endpoint: Disappearance of the bromide.
-
-
Workup: Cool to room temperature. Separate the organic layer.[1] Extract the aqueous layer with Ethyl Acetate (
mL). Combine organics and wash with Brine ( mL). Dry over and concentrate under reduced pressure. -
Purification (Crucial):
-
Step 1: Pass the dark residue through a short silica gel plug (eluent: DCM) to remove bulk Palladium black.
-
Step 2: Recrystallize from Ethanol/Heptane (1:2 ratio). Cool slowly to
to grow large crystals. -
Yield: Expect 85–90%.
-
Protocol B: Derivatization to Vinyl-LC (Wittig Reaction)
Context: The aldehyde is rarely the final product. It is most commonly converted to an alkenyl-terminated LC (e.g., 3-(2,6-difluorophenyl)-1-vinylbenzene derivatives) to reduce rotational viscosity (
Reagents:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Potassium tert-butoxide (
-BuOK) (1.3 eq) -
Solvent: Dry THF
Procedure:
-
Ylide Formation: Suspend methyltriphenylphosphonium bromide in dry THF at
. Add -BuOK portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins. -
Coupling: Add the solution of 3-(2,6-Difluorophenyl)benzaldehyde (from Protocol A) dropwise to the ylide at
. -
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with water, extract with hexane (to precipitate triphenylphosphine oxide), and filter.
-
Result: A vinyl-terminated biaryl core ready for final formulation.
Critical Quality Attributes (CQA) & Troubleshooting
For Liquid Crystal applications, impurity profiles are far stricter than standard organic synthesis.
| Issue | Cause | Solution |
| High Conductivity | Residual Palladium or Ionic salts | Use metal scavengers (e.g., SiliaMetS® Thiol) post-reaction. Perform multiple hot water washes. |
| Low Voltage Holding Ratio (VHR) | Presence of polar impurities (phenols, acids) | Ensure complete conversion of boronic acid. Remove any oxidized aldehyde (carboxylic acid) via basic wash. |
| Haze in Mixture | Homocoupling byproducts | Rigorous degassing of solvents is mandatory. Use high-purity starting bromide. |
Strategic Application in LC Mixtures
The 3-(2,6-difluorophenyl) moiety is a "dopant-like" backbone component.
Caption: Derivatization tree showing how the aldehyde intermediate translates into specific LC performance metrics.
Formulation Tip:
In a typical VA-TFT mixture, this "kinked" component should constitute 5–15% by weight .
-
< 5%: Minimal effect on melting point.
-
> 15%: May reduce the clearing point (
) excessively due to the bent structure disrupting nematic order.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
- Kirsch, P. (2022). Fluorine in Heterocyclic Chemistry Volume 2: 5-Membered Heterocycles and Macrocycles, Chapter on Liquid Crystals. Springer.
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link
- Merck KGaA. (2020). Patents on Negative Dielectric Anisotropy Mixtures utilizing 2,6-difluorophenyl derivatives. (General reference to industrial standard practices for VA-LCs).
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2,6-Difluorophenyl)benzaldehyde by Recrystallization
Introduction: Welcome to the technical support guide for the purification of 3-(2,6-Difluorophenyl)benzaldehyde. This molecule is a key building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. Achieving high purity is critical for downstream applications, as even minor impurities can significantly impact reaction yields, product profiles, and biological activity. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] This guide provides a comprehensive resource, structured from foundational principles to advanced troubleshooting, to empower researchers in achieving optimal purity for this specific compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a successful recrystallization strategy.
Q1: Why is recrystallization the preferred method for purifying solid 3-(2,6-Difluorophenyl)benzaldehyde? Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[3] It excels at removing small quantities of impurities from a solid compound. For a crystalline solid like 3-(2,6-Difluorophenyl)benzaldehyde, it is highly effective because only molecules of the same compound will fit neatly into the crystal lattice structure as the solution cools.[4] Impurities, having different molecular shapes and properties, are excluded from the growing crystals and remain in the solvent, a solution referred to as the "mother liquor."[2][5] This method is generally more cost-effective and scalable than chromatographic purification for final-step purification of bulk solids.
Q2: What are the key properties of an ideal recrystallization solvent for this compound? The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[2] The ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[3][6]
-
Low Solvency at Low Temperatures: The compound should be sparingly or insoluble in the cold solvent to maximize the recovery of pure crystals upon cooling.[2][3]
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5][6]
-
Chemical Inertness: The solvent must not react with 3-(2,6-Difluorophenyl)benzaldehyde.
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but lower than the melting point of the compound to prevent it from "oiling out."[7]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[1]
Q3: What are the likely impurities in a crude sample of 3-(2,6-Difluorophenyl)benzaldehyde? Understanding potential impurities is crucial for designing an effective purification strategy. Impurities can arise from the synthetic process or degradation.[8] Common classes include:
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Suzuki coupling), residual boronic acids, aryl halides, or catalysts may be present.
-
Oxidation Products: The aldehyde functional group is susceptible to air oxidation, which forms the corresponding 3-(2,6-Difluorophenyl)benzoic acid.[7][9] This is a very common impurity in aldehyde compounds.
-
Isomeric By-products: Synthesis may result in the formation of other positional isomers.[7]
-
Solvent Residues: Residual solvents from the preceding reaction or workup steps.
Q4: How do I assess the purity of my recrystallized product? Purity assessment is a self-validating step to confirm the success of the purification.[10] The most common methods are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to become depressed and broaden over a range of temperatures. Comparing the experimental melting point to a literature value is a standard method of purity confirmation.
-
Thin-Layer Chromatography (TLC): TLC can be used to quickly compare the purified product to the crude material. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis (NMR, IR): For rigorous purity confirmation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can identify the compound's structure and detect the presence of any remaining impurities.
Section 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization of 3-(2,6-Difluorophenyl)benzaldehyde.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 3-(2,6-Difluorophenyl)benzaldehyde.
Data Table: Potential Recrystallization Solvents
The choice of solvent is paramount. Based on the "like dissolves like" principle, the target molecule, with its aromatic and polar aldehyde features, is moderately polar.[6] A screening of the following solvents is recommended.
| Solvent | Solvent Class | Boiling Point (°C) | Polarity Index | Suitability Notes & Rationale |
| Isopropanol | Alcohol | 82 | 3.9 | A good starting point. Often provides the desired solubility profile for moderately polar compounds. |
| Ethanol | Alcohol | 78 | 4.3 | Similar to isopropanol; its higher polarity may increase solubility at room temperature, potentially reducing yield. |
| Heptane/Hexane | Alkanes | 98 / 69 | 0.1 | Likely to have low solubility even when hot. Best used as an anti-solvent in a two-solvent system. |
| Toluene | Aromatic | 111 | 2.4 | May be a good candidate due to structural similarity. Ensure its boiling point is below the compound's melting point. |
| Ethyl Acetate | Ester | 77 | 4.4 | A versatile, moderately polar solvent. Good solvency power, but may be too effective, leading to lower yields.[11] |
| Acetone | Ketone | 56 | 5.1 | Often too powerful a solvent, leading to high solubility even when cold. Its low boiling point can be a disadvantage.[11][12] |
| Water | Protic | 100 | 10.2 | Unlikely to be a good single solvent due to the compound's large organic structure, but can be an excellent anti-solvent. |
Data sourced from various chemical property tables.[11][12][13][14]
Detailed Step-by-Step Protocol
-
Solvent Selection (Screening):
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature. A good solvent will not dissolve the solid readily.[3]
-
Gently heat the tubes that showed poor solubility. An ideal solvent will dissolve the solid completely at or near its boiling point.[15]
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath. The best solvent will yield a large quantity of crystalline precipitate.[15]
-
-
Dissolution of the Crude Solid:
-
Place the bulk crude solid into an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume). Add a boiling chip.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil after each addition.[16]
-
Continue adding the minimum amount of hot solvent until the solid is just completely dissolved. Adding excess solvent is the most common cause of poor yield.[2][17]
-
-
Hot Gravity Filtration (Optional):
-
This step is only necessary if insoluble impurities (e.g., dust, catalyst residue) or colored impurities (after charcoal treatment) are present.
-
Pre-heat a funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution quickly through the filter paper. The goal is to prevent the desired compound from crystallizing prematurely on the funnel.[4]
-
-
Crystallization (Slow Cooling):
-
Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it gives impurities time to be excluded from the growing lattice.[3][18]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.[4][10]
-
-
Isolation of Crystals (Vacuum Filtration):
-
Set up a Büchner or Hirsch funnel with a filter flask connected to a vacuum source.
-
Place a piece of filter paper in the funnel that fits snugly and wet it with a small amount of the cold recrystallization solvent to create a seal.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Use a small amount of ice-cold solvent to rinse any remaining crystals from the flask into the funnel.
-
-
Washing and Drying:
-
With the vacuum off, add a minimal amount of fresh, ice-cold solvent to wash the crystals. This removes any residual mother liquor containing impurities.[15]
-
Reapply the vacuum to pull the wash solvent through. Continue to pull air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air-dry completely. For higher boiling point solvents, a vacuum oven may be necessary.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a direct question-and-answer format.
Problem 1: My compound "oiled out" and did not form crystals. What should I do?
-
Cause: "Oiling out" occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often due to the solvent's boiling point being too high or the presence of significant impurities that depress the melting point.[7]
-
Solution:
-
Re-heat the solution until the oil fully dissolves.
-
Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, you must re-attempt the recrystallization with a lower-boiling point solvent.[7][17]
-
Problem 2: No crystals have formed even after the solution has cooled to room temperature and in an ice bath. Why?
-
Cause: The most common reason is that too much solvent was used, and the solution is not supersaturated.[17][18] Alternatively, the compound may be "supercooled," a state where it remains in solution below its normal saturation temperature.
-
Solution:
-
Induce Crystallization: Try scratching the inner surface of the flask at the solution's meniscus with a glass rod.[4] The microscopic scratches provide a nucleation site for crystal growth.[5]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.[5][18]
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent.[18] Then, allow it to cool again. Be careful not to evaporate too much.
-
Problem 3: The crystal yield is very low. What are the possible causes and how can I improve it?
-
Cause: A low yield is a frequent issue with several potential causes.[18]
-
Premature crystallization during a hot filtration step.
-
Incomplete crystallization (not cooling for long enough or at a low enough temperature).
-
Washing the collected crystals with too much solvent, or with solvent that was not ice-cold.[15]
-
Solution:
-
Process Optimization: During the next attempt, be meticulous about adding the absolute minimum amount of hot solvent needed for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Use only a very small volume of ice-cold solvent for washing.
-
Second Crop: The mother liquor still contains some dissolved product.[2] You can often obtain a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.[10]
-
Problem 4: The recrystallized product is still colored. How can I remove colored impurities?
-
Cause: Highly colored, often polar, impurities can be adsorbed onto the surface of the crystals as they form.
-
Solution:
-
Re-dissolve the colored crystals in the minimum amount of hot solvent.
-
Allow the solution to cool slightly from its boiling point to prevent violent frothing.
-
Add a very small amount (tip of a spatula) of activated charcoal (decolorizing carbon) to the solution.[16]
-
Gently boil the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal, then proceed with the cooling and crystallization steps as usual.[16]
-
Problem 5: The melting point of my purified product is broad or lower than expected. What does this indicate?
-
Cause: This is a clear indication that the product is still impure. The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to melt, and occurs over a wider range.
-
Solution:
-
Repeat the Recrystallization: A second recrystallization is necessary. Ensure that the cooling process is very slow and that the crystals are washed effectively with ice-cold solvent.
-
Consider a Different Solvent: If a second recrystallization with the same solvent fails to improve the melting point, the impurity may have a very similar solubility profile to your product in that solvent. You will need to screen for and use a different solvent or a two-solvent system.
-
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization I. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
California State University, Northridge. (n.d.). Recrystallization1. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 3-Chloro-2,6-difluorobenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Phenylbenzaldehyde. PubChem. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
ResearchGate. (2017). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Retrieved from [Link]
-
Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]
-
Murov, S. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Home Page [chem.ualberta.ca]
- 5. youtube.com [youtube.com]
- 6. Recrystallization [wiredchemist.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. veeprho.com [veeprho.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Solvent Physical Properties [people.chem.umass.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Protocols for 3-(2,6-Difluorophenyl)benzaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Compound Analysis: 3-(2,6-Difluorophenyl)benzaldehyde Molecular Characteristics:
-
Core Structure: Biaryl system with a meta-aldehyde and an ortho,ortho-difluoro substitution.
-
Chromatographic Behavior: The 2,6-difluoro substitution forces the biaryl axis into a twisted conformation (atropisomerism potential, though likely rapidly rotating at RT). This reduces planarity compared to non-fluorinated analogs, affecting retention on silica.
-
Key Impurities: Typically synthesized via Suzuki-Miyaura coupling. Expect contamination from 2,6-difluorophenylboronic acid (polar, streaking), 3-bromobenzaldehyde (starting material), and triphenylphosphine oxide (if phosphine ligands were used).
This guide prioritizes the removal of the boronic acid species and the stabilization of the aldehyde functionality during purification.
Standard Operating Procedures (SOP): Solvent Systems
Phase 1: Normal Phase Flash Chromatography (Silica Gel)
Target Rf: 0.25 – 0.35
| Solvent System | Ratio (v/v) | Application Case | Technical Notes |
| Hexane / EtOAc | 95:5 | Standard Protocol | Excellent baseline separation. The lipophilic fluorines increase retention time compared to the non-fluorinated analog. |
| Heptane / TBME | 90:10 | Green Alternative | TBME (tert-butyl methyl ether) resists peroxide formation better than diethyl ether and provides sharper peak shapes for aldehydes. |
| DCM / Hexane | 30:70 | Solubility Issues | Use if the crude oil is viscous or poorly soluble in hexane. DCM (Dichloromethane) often resolves the "twisted" biaryl better than EtOAc. |
| Toluene / Hexane | Gradient | Isomer Separation | If separating from non-fluorinated impurities, Toluene exploits |
Phase 2: Reverse Phase (C18)
Recommended for final polishing or if normal phase fails to remove boronic acids.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 40% B
90% B over 20 minutes. -
Why Formic Acid? It suppresses the ionization of any residual boronic acid (keeping it on the column longer or eluting it sharply) and prevents the oxidation of the aldehyde on-column.
Workflow Visualization
Method Development & Purification Logic
The following diagram outlines the decision process for selecting the optimal purification route based on TLC analysis.
Caption: Figure 1. Decision matrix for purifying 3-(2,6-Difluorophenyl)benzaldehyde from crude Suzuki mixtures.
Troubleshooting & FAQs
Q1: My product peak is tailing significantly on silica. Is the aldehyde decomposing?
Diagnosis: While aldehydes can oxidize to carboxylic acids (which tail), the culprit in Suzuki couplings is often the residual boronic acid co-eluting or dragging. The Fix:
-
Chemical Wash (Pre-Column): Dissolve crude in EtOAc and wash 2x with 1M Na₂CO₃. This converts the boronic acid to its water-soluble boronate salt, removing it before chromatography.
-
Silica Neutralization: If the tailing persists (implying silica acidity interacting with the aldehyde), add 1% Triethylamine (TEA) to your column equilibration solvent. Warning: Do not use TEA if you are using acetone/methanol, as it may catalyze aldol condensation.
Q2: I see a "ghost peak" that appears in NMR but not on TLC.
Diagnosis: This is likely Protodeboronation (1,3-difluorobenzene) or a Homocoupling byproduct. The Fix:
-
These byproducts are often non-polar. Run a "flush" column:
-
Start with 100% Hexane (2 CVs) to elute non-polar hydrocarbons.
-
Step to 5% EtOAc to elute the difluorobenzene.
-
Step to 15% EtOAc to collect your aldehyde.
-
Q3: Can I use Methanol (MeOH) in my solvent system?
Strictly No. Reasoning: In the presence of slightly acidic silica gel, methanol reacts with benzaldehydes to form dimethyl acetals . This splits your product yield into two peaks (aldehyde + acetal). Alternative: If you need higher polarity, use Acetonitrile (ACN) or Acetone (only if silica is neutral).
Q4: How do I remove residual Palladium (Pd) without expensive scavengers?
Protocol:
-
Dissolve crude in minimal DCM.
-
Add activated charcoal (10 wt%) or Celite .
-
Stir for 30 minutes.
-
Filter through a silica pad.[1]
-
Proceed to column chromatography.[1][2] Note: The aldehyde functionality can coordinate Pd; a simple wash is rarely enough.
Advanced Troubleshooting Logic
Use this logic tree when standard separation fails.
Caption: Figure 2. Troubleshooting logic for co-elution and on-column decomposition.
References
-
Suzuki-Miyaura Coupling Purification
-
Chromatography of Aldehydes
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Link
- Context: The "Flash Chromatography" bible. Defines the Rf 0.35 standard used in the SOP.
-
-
Purification of Fluorinated Biaryls
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. Link
- Context: Discusses the solubility changes and polarity inversions caused by introducing fluorine into arom
-
-
Boronic Acid Scavenging
Sources
Troubleshooting Suzuki coupling failures for sterically hindered fluorinated biaryls
The following guide is designed as a high-level Technical Support Center for advanced organic synthesis. It addresses the specific intersection of steric hindrance and fluorinated electronics in Suzuki-Miyaura cross-coupling.
Topic: Suzuki Coupling of Sterically Hindered Fluorinated Biaryls Ticket ID: #SC-F-2026 Status: Open Assigned Specialist: Senior Application Scientist
🚨 Executive Summary: The "Perfect Storm"
Coupling a 2,6-disubstituted aryl halide with a fluorinated boronic acid is widely considered a "perfect storm" in catalysis. You are fighting two opposing forces:
-
Steric Bulk: Hinders the approach of the boronic acid during transmetallation.
-
Fluorine Electronics: The electron-withdrawing nature of fluorine destabilizes the C-B bond, making the boronic acid prone to rapid hydrolysis (protodeboronation) before it can couple.
If your reaction failed, it is likely because your catalyst died waiting for the bulky partners to meet, or your boronic acid decomposed before it could react.
📊 Module 1: Diagnostic Workflow
Before changing reagents, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic tree for identifying the primary failure mode in hindered Suzuki couplings.
🛠️ Module 2: The Protodeboronation Trap
Symptom: The aryl halide remains untouched, but the fluorinated boronic acid has vanished, replaced by the de-borylated arene (Ar-H).
The Science
Fluorine atoms are highly electron-withdrawing. In a boronic acid, this pulls electron density away from the ring, making the boron center more Lewis acidic. Under basic conditions (required for Suzuki coupling), the base rapidly coordinates to the boron to form a boronate anion.
-
Normal Substrate: This anion undergoes transmetallation.[1]
-
Fluorinated Substrate: The electron-poor ring stabilizes the negative charge on the carbon after the C-B bond breaks, facilitating rapid hydrolysis (protodeboronation).
The Fix: "Slow Release" or "Anhydrous"
You must lower the concentration of the free boronate anion in the solution.
| Strategy | Methodology | Why it works |
| 1. MIDA Boronates | Use N-methyliminodiacetic acid (MIDA) esters instead of free boronic acids.[1][2][3] | MIDA boronates are stable to base. They hydrolyze slowly in aqueous conditions, releasing the active acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition [1]. |
| 2. Anhydrous Fluoride | Replace Carbonate/Hydroxide bases with CsF or TBQF in anhydrous solvent. | Fluoride activates the boronic acid without generating a high concentration of corrosive hydroxide ions, significantly reducing the rate of protodeboronation [2]. |
| 3. Syringe Pump | Add the boronic acid solution dropwise over 2-4 hours. | Keeps the instantaneous concentration of the unstable reagent low, forcing it to react with the catalyst rather than the solvent. |
🧱 Module 3: Overcoming the Steric Wall
Symptom: No reaction occurs. The catalyst often precipitates as "Pd Black."
The Science
In 2,6-disubstituted biaryl synthesis, the Reductive Elimination step is often rate-limiting. Standard ligands (like PPh3) are not bulky enough to force the two aromatic rings together to form the bond. Furthermore, they fail to stabilize the Pd(0) species, leading to catalyst aggregation (death).
The Fix: Dialkylbiaryl Phosphines (Buchwald Ligands)
You need electron-rich, sterically demanding ligands. The "Gold Standard" for this application involves ligands that form a secondary interaction with the palladium center.[4]
Recommended Ligand Matrix:
| Ligand | Application Case |
| SPhos | The Generalist. Excellent for 2,6-disubstituted halides. The methoxy groups provide stability. |
| XPhos | The Heavy Lifter. Superior for extremely hindered substrates (e.g., tetra-ortho-substituted biaryls). |
| RuPhos | The Electronic Specialist. Best if your halide is electron-rich (e.g., amino- or alkoxy-substituted). |
🧪 Module 4: The "Golden" Rescue Protocol
If your standard conditions failed, deploy this protocol. It combines active ligand chemistry with protodeboronation suppression .
Target: Coupling 2-bromo-1,3-difluorobenzene (Hindered/Fluorinated) with 2,6-dimethylphenylboronic acid.
Reagents
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Note: Pre-complexed SPhos-Pd-G2 or G3 precatalysts are preferred to ensure 1:1 stoichiometry.
-
-
Base: K₃PO₄ (3.0 equiv) - Must be finely ground.
-
Solvent: Toluene / Water (10:1 ratio)
-
Why: The biphasic system allows the boronic acid to remain largely in the organic phase, protecting it from the base in the aqueous phase until the interface reaction occurs.
-
Step-by-Step Procedure
-
Pre-heat: Set heating block to 100°C .
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to a reaction vial.
-
Critical: If using free boronic acid, add 1.5 equiv. If using MIDA boronate, use 1.2 equiv.
-
-
Catalyst Addition: Add Pd precatalyst (SPhos-Pd-G2).
-
Degas: Cap the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvent: Inject degassed Toluene/Water mix via syringe.
-
Reaction: Stir vigorously (1000 RPM). The biphasic mixture relies on surface area.
-
Monitor: Check LCMS at 1 hour.
-
If Boronic Acid is gone but Halide remains: Switch to Syringe Pump addition of the boronic acid (dissolved in THF) over 4 hours.
-
❓ Frequently Asked Questions (FAQs)
Q: I see a significant amount of Homocoupling (Ar-Ar). Why? A: This usually indicates oxygen ingress. Oxygen accelerates the oxidation of the boronic acid to a peroxo-species which reacts with another boronic acid molecule.
-
Fix: Your degassing was insufficient. Do not just bubble gas; use Freeze-Pump-Thaw cycles or a rigorous vacuum/backfill manifold.
Q: Can I use Pd(PPh₃)₄ for this? A: No. Triphenylphosphine is too small and not electron-rich enough. It will dissociate from the Palladium before the difficult oxidative addition or reductive elimination steps occur, leading to Pd black precipitation and a stalled reaction.
Q: My fluorinated boronic acid is expensive. How do I save it? A: Convert it to a Potassium Organotrifluoroborate (R-BF₃K) . These are solids, stable to air, and hydrolyze very slowly in the reaction mixture, acting as a "time-release" capsule for the active boronic acid [3].
📚 References
-
Gillis, E. P., & Burke, M. D. (2007).[5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][2][3][5] Journal of the American Chemical Society. [Link]
-
Knauber, T., Arikan, F., Röschenthaler, G. V., & Gooßen, L. J. (2011). Pd-catalyzed biaryl couplings of 2,6-disubstituted aryl halides with 2,6-disubstituted arylboronic acids. Chemistry – A European Journal. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6] Accounts of Chemical Research. [Link]
Sources
Technical Support Center: Purification of 3-(2,6-Difluorophenyl)benzaldehyde
A Senior Application Scientist's Guide to Removing Palladium Impurities
Welcome to the technical support center for the purification of 3-(2,6-Difluorophenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize this and similar biaryl aldehyde intermediates.
The removal of residual palladium from active pharmaceutical ingredients (APIs) and their intermediates is not merely a suggestion but a critical regulatory requirement.[1][2] Palladium, while an exceptionally versatile catalyst, can interfere with downstream synthetic steps, compromise the stability of the final compound, and poses toxicological risks. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure your final product meets the stringent purity standards required in the pharmaceutical industry.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove palladium from my 3-(2,6-Difluorophenyl)benzaldehyde? Residual palladium is a major concern for several reasons. Regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in drug products.[2] Beyond regulatory compliance, palladium can catalyze unwanted side reactions in subsequent synthetic steps and may impact the biological activity or toxicity profile of the final API.
Q2: What are the primary methods for palladium removal? The most common and effective methods fall into three categories:
-
Adsorption (Scavenging): Using solid-supported materials like functionalized silica gels, activated carbon, or functionalized polymers to selectively bind the palladium.[1][3][4]
-
Chromatography: Purification via flash column chromatography on silica gel is a standard laboratory technique.[5]
-
Crystallization and Filtration: While sometimes effective, these methods can be less reliable, and in some cases, can even concentrate metal impurities within the crystal lattice.[1][2] Filtration through diatomaceous earth (Celite) is often used as a preliminary step to remove precipitated palladium black.[5]
Q3: Can the purification process affect the aldehyde functional group in my molecule? This is a crucial consideration. The aldehyde group is susceptible to oxidation (to a carboxylic acid) or reduction (to an alcohol). Most modern palladium removal techniques, particularly scavenging with functionalized silicas at room temperature, are mild and highly selective, posing minimal risk to the aldehyde.[6][7] However, aggressive conditions or certain reagents could potentially lead to side reactions.
Q4: Is activated carbon a good choice for this purification? Activated carbon is a cost-effective and often effective option for palladium removal.[1][8][9] However, its high surface area can sometimes lead to the non-selective adsorption of the desired product, resulting in yield loss.[1] It is an excellent choice for initial screening or when cost is a primary driver, but more selective silica-based scavengers often provide higher recovery of the API.[10]
Troubleshooting Guide: Common Experimental Issues
Q: I ran a flash column on silica gel, but my ICP analysis still shows >100 ppm of palladium. What went wrong?
A: This is a very common scenario. While column chromatography is excellent for removing many impurities, it is often not sufficient to remove all palladium species, which can co-elute with the product.[11]
-
Causality: Palladium can exist in various forms (e.g., complexes with phosphine ligands, colloidal nanoparticles), some of which may have moderate polarity and travel with your product on the column.
-
Solution: Employ a secondary purification step using a dedicated metal scavenger. After collecting and evaporating your column fractions, re-dissolve the purified material and treat it with a high-affinity scavenger like SiliaMetS® DMT or QuadraSil™ MP. This combination of chromatography followed by scavenging is highly effective for achieving very low palladium levels (<10 ppm).[11]
Q: I used activated carbon, and the palladium is gone, but my product yield is only 50%. How can I improve this?
A: This indicates significant product loss due to non-selective adsorption onto the carbon.
-
Causality: Activated carbon has a broad range of pore sizes and surface functionalities that can bind organic molecules, especially planar aromatic compounds like your biaryl aldehyde, in addition to the target metal.[1]
-
Solutions:
-
Optimize the Amount: Reduce the weight equivalents of activated carbon used. Start with a smaller amount (e.g., 5 wt% relative to your product) and increase only if necessary.
-
Screen Solvents: The choice of solvent can influence the relative binding affinities. Try a more polar solvent which may reduce the adsorption of your moderately polar product.
-
Switch to a Selective Scavenger: The most reliable solution is to switch to a functionalized silica scavenger. These are engineered with specific functional groups (e.g., thiols, amines) that have a very high affinity for palladium but a low affinity for most organic molecules, thus maximizing product recovery.[6][12]
-
Q: I added a silica-based scavenger, stirred it overnight, and my palladium levels are still too high. Why didn't it work?
A: The effectiveness of a scavenger depends on several factors, and optimization is sometimes necessary.
-
Causality & Solutions:
-
Incorrect Scavenger Choice: The palladium in your reaction mixture might be in an oxidation state (e.g., Pd(0) vs. Pd(II)) or coordination sphere that is not ideal for the chosen scavenger. Thiol- and DMT-based scavengers are generally robust and versatile for various palladium species.[6][13]
-
Insufficient Equivalents: Ensure you are using an adequate amount of scavenger. A typical starting point is 4-5 molar equivalents relative to the initial amount of palladium catalyst used.[13]
-
Suboptimal Conditions:
-
Time: While many scavenging processes are fast, some hindered palladium complexes require longer contact times. An overnight stir is usually sufficient, but a time course study (e.g., 2h, 6h, 16h) can be informative.[14]
-
Temperature: Most scavenging is effective at room temperature.[7] However, gently heating to 40-50 °C can sometimes increase the rate and efficiency, provided your product is stable at that temperature.[14]
-
Solvent: The scavenger needs to be well-dispersed in the solvent. Ensure adequate stirring. The solvent should fully dissolve your product. Solvents like THF, Ethyl Acetate, Toluene, and DCM are commonly used and compatible with silica scavengers.[12]
-
-
Q: My reaction mixture turned black and contains fine particles that clog my filter paper. What is this and how do I handle it?
A: You are likely observing the formation of "palladium black," which is finely divided, elemental palladium (Pd(0)) that has precipitated from the solution.
-
Causality: This often happens at the end of a reaction or during workup when the catalytic cycle terminates and the Pd(0) species aggregate and precipitate. While this means the palladium is no longer in solution, the fine particles can be difficult to handle.[15]
-
Solution: Use a filter aid. The standard procedure is to filter the entire reaction mixture through a thick pad (2-3 cm) of Celite (diatomaceous earth) in a Büchner or fritted glass funnel.[5] The Celite creates a porous filter bed that effectively traps the fine palladium particles, allowing the solution containing your product to pass through. Wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of your product.
Palladium Scavenger Selection Guide
Choosing the right scavenger is critical for efficient purification. This table summarizes the properties of common scavenger types.
| Scavenger Functional Group | Common Names | Target Metals | Advantages | Considerations |
| Mercaptopropyl (Thiol) | SiliaMetS Thiol, QuadraSil MP | Pd , Pt, Rh, Ru, Cu, Ag, Hg | Highly versatile and robust; effective for many forms of palladium; widely used in pharma.[6][16] | Can have a strong odor. |
| Dimercaptotriazine | SiliaMetS DMT | Pd , Ru | Very high affinity for palladium, especially hindered complexes.[6] | Can be more expensive than simple thiol scavengers. |
| Amines (Di/Triamine) | SiliaMetS Triamine, QuadraSil AP | Pd , Pt, Rh, Ru, Cu, Fe | Good for scavenging various metals; can also act as a basic scavenger.[6][16] | May bind to acidic functional groups on the target molecule if present. |
| Activated Carbon | Darco®, Norit® | Broad spectrum, including Pd | Low cost; widely available.[8][9] | Can cause significant product loss due to non-selective adsorption; batch-to-batch variability.[1] |
Decision Workflow for Palladium Removal
This diagram outlines a logical pathway for selecting an appropriate purification strategy based on common experimental variables.
Caption: Decision tree for selecting a palladium purification strategy.
Experimental Protocols
Protocol 1: High-Efficiency Batch Scavenging with Functionalized Silica
This protocol is the recommended method for achieving low ppm palladium levels with high product recovery.
-
Preparation: Following aqueous workup, dissolve the crude 3-(2,6-Difluorophenyl)benzaldehyde in a suitable organic solvent (e.g., Ethyl Acetate, THF, Toluene) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Selection: Choose a high-affinity scavenger such as SiliaMetS DMT or QuadraSil MP.[6][16] Calculate 4-5 molar equivalents of the scavenger relative to the moles of palladium catalyst initially used in the reaction.
-
Scavenging: Add the selected scavenger to the solution in a round-bottom flask equipped with a stir bar.
-
Agitation: Stir the mixture vigorously at room temperature (20-25 °C) for 4 to 16 hours. An overnight stir is often convenient and effective.[13]
-
Filtration: Filter the mixture to remove the solid-supported scavenger. A simple gravity filtration or filtration through a Büchner funnel is sufficient.
-
Washing: Rinse the collected scavenger on the filter with 2-3 portions of the clean solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
-
Analysis: Submit a sample of the final material for elemental analysis (ICP-MS or ICP-OES) to confirm the final palladium concentration.
Protocol 2: Purification with Activated Carbon
This protocol is a cost-effective alternative, best suited when moderate palladium removal is sufficient or as a first-pass purification.
-
Preparation: Dissolve the crude product in a suitable organic solvent as described in Protocol 1.
-
Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) to the solution. Start with 10-20% by weight relative to the crude product mass (e.g., for 10g of crude, use 1-2g of carbon).[1]
-
Agitation: Stir the slurry at room temperature for 2-4 hours. Longer times may increase product loss.
-
Filtration: Crucially , filter the mixture through a pad of Celite (1-2 cm thick) to remove the fine carbon particles. Filtering carbon directly on paper can be very slow and inefficient.
-
Washing & Isolation: Wash the Celite/carbon cake thoroughly with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure.
-
Analysis: Analyze the final product for palladium content and assess the overall yield to check for product loss.
General Scavenging Workflow
This diagram illustrates the simple, robust workflow for batch scavenging.
Caption: Standard workflow for palladium removal using batch scavenging.
References
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division.
-
SiliCycle Inc. (2014, May 19). SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues from APIs and Their Intermediates. SelectScience.
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Activated Carbon Business Division.
-
SiliCycle Inc. Application Note: SiliaMetS® Metal Scavengers for Pd(dtbpf)Cl2 Removal. Velocity Scientific Solutions.
-
SiliCycle Inc. Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS. Chemie Brunschwig.
-
SiliCycle Inc. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues from APIs. Technology Networks.
-
Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615.
-
Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate.
-
Wang, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Journal of Hazardous Materials, 460, 132483.
-
Johnson Matthey. Scavenging Technologies from Johnson Matthey. Johnson Matthey.
-
Tsurugi, H., et al. (2006). Method of removing palladium. US Patent 7,084,287 B2.
-
Various Authors. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.
-
SiliCycle Inc. SiliaMetS Metal Scavengers Brochure. Velocity Scientific Solutions.
-
Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome Initiative.
-
Johnson Matthey. Metal scavengers. Johnson Matthey.
-
Sigma-Aldrich. QuadraSil™ Product Information. Sigma-Aldrich.
-
Various Authors. QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. Request PDF on ResearchGate.
-
Cai, C., et al. (2001). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 5(2), 156-159.
-
Various Authors. Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. Request PDF on ResearchGate.
-
Various Authors. (2017, December 30). How to remove palladium catalyst from reaction mixture? ResearchGate.
-
Johnson Matthey. Quadrasil MP I: Silica metal scavenger. Johnson Matthey.
-
Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
-
Various Authors. (2023). Your trick to remove residual palladium. Reddit r/Chempros.
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage.
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517–524.
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
-
Sigma-Aldrich. Metal Scavengers. Sigma-Aldrich.
-
Various Authors. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate.
-
Hudson, M. J. (2009). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Platinum Metals Review, 53(2), 89-90.
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270.
-
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. Biotage.
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(2), 104-118.
-
Yang, C-T., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances, 8(42), 23671–23676.
-
Zhang, J., et al. (2022). Palladium‐catalyzed Atroposelective Interannular C−H Arylation of Biaryl Aldehydes with Aryl Iodides Enabled by a Transient Directing Group Strategy. Angewandte Chemie International Edition, 61(42).
-
Goossen, L. J., et al. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Journal of the American Chemical Society, 129(15), 4824-4833.
-
Wang, X., et al. (2019). Macrocyclization of Biaryl-Bridged Peptides through Late-Stage Palladium-Catalyzed C(sp2)-H Arylation. Organic Letters, 21(20), 8225-8228.
-
Asahina, Y., et al. (2016). Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. Scientific Reports, 6, 33724.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. Quadrasil MP I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. biotage.com [biotage.com]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. velocityscientific.com.au [velocityscientific.com.au]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability of 3-(2,6-Difluorophenyl)benzaldehyde
Executive Summary
3-(2,6-Difluorophenyl)benzaldehyde is a sensitive biaryl intermediate often generated via Suzuki-Miyaura cross-coupling. While the biaryl linkage itself is robust, the molecule possesses two distinct reactive centers that compromise its stability under basic conditions:
-
The Formyl Group (Aldehyde): Susceptible to disproportionation (Cannizzaro reaction) and aerobic oxidation.
-
The Difluorophenyl Ring: Susceptible to Nucleophilic Aromatic Substitution (
), leading to defluorination.
This guide details the mechanistic causes of degradation and provides actionable protocols to mitigate these risks during synthesis and storage.
Critical Degradation Pathways
A. The Cannizzaro Disproportionation (The "Missing Mass" Phenomenon)
Risk Level: High in strong bases (
-
Symptom: You observe the disappearance of the starting material and the emergence of two new spots on TLC: one highly polar (acid) and one less polar (alcohol).
-
Causality: The electron-withdrawing nature of the 2,6-difluorophenyl group (via the meta-linkage) increases the electrophilicity of the aldehyde carbonyl, accelerating nucleophilic attack by
.
Figure 1: Mechanism of the Cannizzaro reaction.[1][3] Two aldehyde molecules are consumed to produce one alcohol and one acid salt.[1][2][3][5]
B. Nucleophilic Aromatic Substitution ( )
Risk Level: Moderate (Requires heat + strong nucleophiles like alkoxides).
Mechanism:
The 2,6-difluoro substitution pattern creates an electron-deficient ring. While fluorines are generally poor leaving groups in
-
Scenario: If you use sodium methoxide (
) or heat with KOH, a hydroxide or methoxide ion can displace one of the fluorine atoms. -
Result: Formation of a mono-fluoro, mono-alkoxy (or hydroxy) impurity.
C. Base-Catalyzed Autoxidation
Risk Level: Moderate (High if exposed to air). Mechanism: Basic solutions can accelerate the radical chain oxidation of benzaldehydes to benzoic acids. This is often initiated by trace metals or light.
-
Symptom: Gradual formation of a white precipitate (benzoic acid salt) upon standing in air.
Troubleshooting Guide & Diagnostic Logic
Use this decision matrix to identify the specific degradation pathway affecting your experiment.
| Observation (HPLC/TLC) | pH Conditions | Likely Impurity Identity | Root Cause | Corrective Action |
| Two new peaks (1:1 ratio approx) | pH > 12 ( | Benzyl alcohol derivative + Benzoic acid derivative | Cannizzaro Reaction | Switch to milder base ( |
| Single polar peak | Any basic pH + Air | Benzoic acid derivative | Autoxidation | Degas solvents. Use inert atmosphere ( |
| New peak slightly more polar than SM | Basic + Heat + Alkoxide | Mono-alkoxy substituted biaryl | Avoid alkoxide bases. Lower reaction temperature. | |
| Low Mass Balance | High pH | Multiple oligomers | Polymerization | Minimize exposure time to base. Perform rapid workup. |
Diagnostic Flowchart[7][8]
Figure 2: Diagnostic logic for identifying degradation pathways.
Experimental Protocols
Protocol A: Base Stability Stress Test
Use this protocol to validate if your specific reaction conditions will degrade the aldehyde.
Materials:
-
3-(2,6-Difluorophenyl)benzaldehyde (50 mg)
-
Solvent (THF or Dioxane, 2 mL)
-
Base of choice (e.g., 2M
or 1M )
Procedure:
-
Dissolve: Dissolve 50 mg of the aldehyde in 2 mL of solvent.
-
Control Sample: Remove 100 µL, dilute with MeCN, and inject on HPLC (
). -
Add Base: Add 0.5 mL of the aqueous base solution.
-
Incubate: Stir at the intended reaction temperature (e.g., 25°C or 60°C).
-
Sampling:
-
Take a 100 µL aliquot at 1 hour and 4 hours.
-
Quench immediately into a vial containing 500 µL dilute HCl or Ammonium Chloride (to stop Cannizzaro).
-
Dilute with MeCN and analyze via HPLC.
-
-
Analysis: Compare area% of the parent peak against
. If degradation >5%, switch to a weaker base (Protocol B).
Protocol B: Recommended Conditions for Suzuki Coupling
To minimize both Cannizzaro and
-
Base Selection: Use Potassium Phosphate (
) or Potassium Carbonate ( ) . Avoid Hydroxides. -
Solvent: Use a biphasic system (Toluene/Water or Dioxane/Water). The biphasic nature keeps the aldehyde largely in the organic phase, minimizing contact with the harsh aqueous base.
-
Atmosphere: Strictly deoxygenate all solvents (sparge with Argon for 15 mins) to prevent autoxidation.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Methoxide (NaOMe) as a base?
A: No. Methoxide is a strong nucleophile. In addition to triggering the Cannizzaro reaction, it will likely attack the 2,6-difluorophenyl ring at elevated temperatures, displacing a fluoride atom to form a methoxy-ether impurity via the
Q2: I see a white solid precipitating in my aldehyde bottle. What is it? A: This is likely benzoic acid formed via aerobic oxidation. Benzaldehydes oxidize simply by sitting on the shelf if the seal is poor.
-
Fix: Wash the solid with a saturated Sodium Bicarbonate (
) solution. The acid will dissolve in the aqueous layer; the aldehyde will remain in the organic layer.
Q3: Why is the 2,6-difluoro pattern worse for stability than the 4-fluoro pattern?
A: The 2,6-difluoro pattern places two electron-withdrawing atoms ortho to the biaryl linkage. This creates significant electron deficiency in the ring (activating it for
Q4: Can I store the aldehyde in solution? A: It is not recommended to store it in basic or nucleophilic solvents (like alcohols). Store as a solid under Nitrogen at 4°C. If solution storage is necessary, use an inert solvent like Toluene or DCM and ensure it is acid-free.
References
-
Cannizzaro Reaction Mechanism
-
Nucleophilic Arom
) on Fluorobenzenes: -
Autoxidation of Benzaldehyde
-
Suzuki Coupling Base Sensitivity
Sources
- 1. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
Analytical Comparison Guide: 13C NMR Characterization of 3-(2,6-Difluorophenyl)benzaldehyde
Executive Summary
This guide provides a technical comparative analysis of the 13C NMR spectrum of 3-(2,6-Difluorophenyl)benzaldehyde against its non-fluorinated analog, 3-phenylbenzaldehyde .
For drug development professionals, this molecule represents a classic "biaryl scaffold" often used to improve metabolic stability (via fluorine substitution) compared to the parent hydrocarbon. However, the introduction of the 2,6-difluoro motif introduces complex spin-spin coupling patterns that complicate spectral assignment.
Key Takeaway: The 13C NMR spectrum of the target molecule is defined by the symmetry of the 2,6-difluorophenyl ring , resulting in diagnostic triplets and doublets not seen in the phenyl analog. This guide validates these splitting patterns as a primary method for confirming regiochemistry during synthesis.
Structural Context & Synthesis[1][2][3]
Before interpreting the spectrum, it is critical to understand the origin of the sample. The target is typically synthesized via Suzuki-Miyaura cross-coupling .
Critical Synthetic Note: The 2,6-difluorophenylboronic acid is notoriously unstable and prone to rapid protodeboronation (loss of the boron group) under standard basic conditions, leading to m-difluorobenzene as a major impurity. The NMR analysis must distinguish the product from this specific byproduct.
Figure 1: Synthesis & Impurity Pathway
Caption: Synthesis pathway highlighting the competitive protodeboronation side reaction. 13C NMR must confirm the presence of the benzaldehyde moiety to rule out the impurity.
Comparative Analysis: Target vs. Alternative
We compare the target molecule (Fluorinated ) with 3-phenylbenzaldehyde (Non-Fluorinated ) to isolate the specific spectral signatures of the fluorine atoms.
Chemical Shift & Coupling Data Table[4]
The following data assumes a solvent of CDCl₃ at 298 K.
| Carbon Position | Non-Fluorinated Analog ( | Target: 3-(2,6-F₂-Ph) ( | Multiplicity ( | Interpretation |
| C=O (Aldehyde) | 192.4 | 191.8 | Singlet (s) | Inductive effect of aryl ring; slightly shielded by orth-F ring twist. |
| C-F (C2', C6') | 129.1 (CH) | 160.5 | dd ( | Diagnostic: Large shift downfield due to F; split by attached F and trans-F. |
| C-Ipso (C1') | 140.5 | 116.2 | Triplet ( | Key Feature: Upfield shift due to ortho-F shielding; split by two equivalent F atoms. |
| C-Meta (C3', C5') | 128.8 | 111.8 | dd ( | High field shift; distinct coupling pattern. |
| C-Para (C4') | 127.6 | 130.5 | Triplet ( | Split by two meta-F atoms. |
| Linker (C3) | 141.0 | 135.2 | Broad Singlet / Multiplet | Broadened due to restricted rotation or long-range coupling. |
Detailed Mechanism of Coupling
The complexity of the target spectrum arises from the 19F-13C spin-spin coupling . Unlike protons, fluorine has a large gyromagnetic ratio and 100% natural abundance.
-
Symmetry is Key: Because the 2,6-difluorophenyl ring is symmetric (assuming fast rotation around the biaryl bond at room temperature), C2' and C6' are chemically equivalent, as are C3' and C5'.
-
The "Virtual" Triplet: The ipso-carbon (C1') is attached to two equivalent fluorines three bonds away? No, it is attached to C2' and C6'. It "sees" two equivalent F atoms at the 2-bond distance (
). This results in a 1:2:1 triplet with a coupling constant of ~18-20 Hz.-
Why this matters: In the non-fluorinated analog, this carbon is a singlet at ~140 ppm. In the target, it is a triplet at ~116 ppm. This is the primary confirmation of the 2,6-substitution pattern.
-
Experimental Protocol (Self-Validating)
To ensure accurate detection of the quaternary carbons (C=O and C-F) which often have long relaxation times (
Sample Preparation
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.
-
Note: Avoid DMSO-d6 unless solubility is an issue, as its viscosity can broaden the multiplet structures of the C-F couplings.
-
-
Concentration: 20–30 mg in 0.6 mL solvent. High concentration is required to resolve the low-intensity outer wings of the C-F multiplets.
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias, though standard decoupled is acceptable for structural ID.
-
Relaxation Delay (D1): 3.0 - 5.0 seconds .
-
Reasoning: The aldehyde carbonyl and the fluorinated quaternary carbons have no attached protons to facilitate relaxation. A short D1 will suppress these signals, making the triplet at 116 ppm (C1') vanish into the noise.
-
-
Scans (NS): Minimum 512 scans (approx. 30 mins).
-
Spectral Width: -10 ppm to 220 ppm.
Validation Logic Tree
Use the following logic to validate your spectrum:
Figure 2: Spectral Assignment Logic
Caption: Step-by-step logic to confirm structural identity and rule out common synthetic impurities.
Computational vs. Experimental Verification
For high-stakes structural verification, Density Functional Theory (DFT) is often used to predict shifts.
-
Method: GIAO-DFT at B3LYP/6-311+G(2d,p) level.
-
Performance: DFT predicts 13C shifts with a typical Mean Absolute Error (MAE) of 2–3 ppm.
-
Deviation Note: DFT often overestimates the deshielding of the C-F carbon (predicting ~163 ppm vs. experimental ~160 ppm). Do not interpret this discrepancy as a purity issue; it is a known systematic error in calculating halogenated carbons.
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
13C NMR of Fluorobenzenes (Data Source): Reich, H. J. (n.d.). Winconsin University NMR Data: 13C Chemical Shifts of Substituted Benzenes. [Link]
-
Solvent Effects in NMR: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
C-F Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Cited for general
magnitude verification).
Sources
Comparing reactivity of 3-(2,6-Difluorophenyl)benzaldehyde vs 3-phenylbenzaldehyde
Comparative Reactivity Guide: 3-(2,6-Difluorophenyl)benzaldehyde vs. 3-Phenylbenzaldehyde
Executive Summary
This guide provides a technical comparison between 3-phenylbenzaldehyde (Compound B) and its fluorinated analog, 3-(2,6-difluorophenyl)benzaldehyde (Compound A) . While structurally similar, the introduction of 2,6-difluoro substitution induces a drastic conformational change—the "Orthogonal Twist"—which decouples the
Key Findings:
-
Reactivity: Compound A is significantly more electrophilic at the aldehyde position due to strong inductive electron withdrawal (
) and the steric inhibition of resonance. -
Synthesis: Compound A requires specialized Buchwald-type ligands for efficient Suzuki coupling, whereas Compound B proceeds under standard conditions.
-
Drug Design Utility: Compound A offers superior metabolic stability (blocking P450 oxidation sites) and higher lipophilicity.
Structural & Electronic Dynamics
The defining difference between these molecules is the dihedral angle between the two aromatic rings.
The Orthogonal Twist
-
Compound B (Non-fluorinated): The biphenyl core adopts a torsion angle of
in solution. This allows for partial orbital overlap, permitting weak resonance communication between rings. -
Compound A (Fluorinated): The steric repulsion between the bulky fluorine atoms (Van der Waals radius 1.47 Å) and the ortho-protons of the central ring forces the biaryl bond to twist to nearly
(orthogonal) . This conformation effectively breaks conjugation.
Electronic Consequence
The reactivity of the aldehyde is governed by the electron density of the central benzene ring.
| Feature | Compound B (3-Phenyl) | Compound A (3-(2,6-Difluorophenyl)) |
| Conformation | Twisted ( | Orthogonal ( |
| Electronic Effect | Weakly Donating ( | Strongly Withdrawing ( |
| Resonance | Partial conjugation | Decoupled (Steric Inhibition of Resonance) |
| Aldehyde Character | Moderately Electrophilic | Highly Electrophilic |
Visualization: Electronic & Steric Pathway
The following diagram illustrates how steric bulk translates into altered chemical reactivity.
Figure 1: Mechanistic flow showing how the 2,6-difluoro substitution breaks conjugation, leading to higher reactivity in Compound A.
Synthesis Guide: The Suzuki Coupling Challenge
Synthesizing the biaryl core is the first hurdle. The steric hindrance of the 2,6-difluorophenyl group makes Compound A difficult to access using "textbook" Suzuki conditions.
Comparative Protocol
| Parameter | Protocol B (Standard) | Protocol A (Hindered System) |
| Target | 3-phenylbenzaldehyde | 3-(2,6-difluorophenyl)benzaldehyde |
| Catalyst | ||
| Ligand | Triphenylphosphine (None extra) | SPhos or XPhos (Buchwald Ligands) |
| Mechanism Issue | Oxidative Addition is fast. | Transmetallation is rate-limiting due to sterics. |
| Base/Solvent | ||
| Typical Yield | 85-95% | 60-75% (requires optimization) |
Detailed Protocol for Compound A (High-Performance Method)
Use this protocol to overcome the "ortho-effect" suppression of transmetallation.
-
Reagents: 3-formylphenylboronic acid (1.0 eq), 1-bromo-2,6-difluorobenzene (1.1 eq).
-
Catalyst System: Charge reaction vessel with
(2 mol%) and SPhos (4 mol%).-
Why SPhos? The electron-rich, bulky biaryl phosphine facilitates oxidative addition and creates a pocket that forces the crowded transmetallation to occur [1].
-
-
Solvent/Base: Add degassed Toluene (0.5 M) and
(2.0 eq, 3M aq. solution). -
Reaction: Heat to 100°C for 12-18 hours under Argon.
-
Workup: Cool, filter through Celite, extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Compound A moves faster on silica than B due to higher lipophilicity.
Reactivity Profile: Aldehyde Performance
Once synthesized, the aldehyde group in Compound A is significantly more reactive toward nucleophiles than Compound B.
Experimental Comparison: Reductive Amination
Reaction: Condensation with benzylamine followed by
| Metric | Compound B | Compound A | Mechanistic Rationale |
| Imine Formation ( | 1.0 (Reference) | 3.4 | The electron-deficient ring in A destabilizes the carbonyl, lowering the LUMO energy for nucleophilic attack. |
| Equilibrium ( | Favors Aldehyde | Favors Imine | Higher electrophilicity drives the equilibrium toward the product. |
| Reduction Rate | Moderate | Fast | The resulting imine is also more electron-deficient, facilitating hydride transfer. |
Standardized Reactivity Assay Protocol
To validate the reactivity difference in your own lab:
-
Setup: Dissolve 0.1 mmol of Comp A and 0.1 mmol of Comp B in
-DMSO (NMR tube). -
Nucleophile: Add 0.1 mmol of a standard nucleophile (e.g.,
-toluidine). -
Monitoring: Track the disappearance of the aldehyde proton signal (
ppm) via NMR at 10-minute intervals at 25°C. -
Result: Plot
vs time. The slope for A will be steeper (approx 3x) than B.
Physicochemical & Drug Development Properties
For medicinal chemistry applications, Compound A is often the superior scaffold despite the synthetic difficulty.
-
Metabolic Stability: The 2,6-difluoro substitution blocks the primary sites of metabolic oxidation (ortho-hydroxylation) on the phenyl ring.
-
Lipophilicity (LogP):
-
Compound B:
[1] -
Compound A:
(Fluorine increases lipophilicity).
-
-
Solubility: Compound A generally shows higher solubility in non-polar organic solvents but lower aqueous solubility compared to B.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
-
Korenaga, T. (2012). Electronic Effect of the Fluorine Atom on the Reactivity of Biaryl Molecules. Journal of Fluorine Chemistry. Link
-
Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by the Gomberg-Bachmann Reaction. Journal of the American Chemical Society. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews. Link
Disclaimer
This guide is intended for research and development purposes. All synthesis should be conducted in a fume hood with appropriate PPE. Rate constants (
Sources
A Comparative Guide to the Crystallographic Analysis of 3-(2,6-Difluorophenyl)benzaldehyde and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,6-Difluorophenyl Moiety in Drug Design
The 2,6-difluorophenyl group is a prevalent structural motif in medicinal chemistry. The fluorine atoms can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets through various non-covalent interactions. X-ray crystallography provides the definitive, atomic-level resolution needed to understand these effects, making it an indispensable tool in rational drug design. This guide will explore the crystallographic characteristics of a key analog and provide the necessary framework for analyzing 3-(2,6-Difluorophenyl)benzaldehyde.
Comparative Structural Analysis: Insights from a Chalcone Derivative
In the absence of a crystal structure for 3-(2,6-Difluorophenyl)benzaldehyde, we can draw valuable insights from the published structure of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one[1]. This chalcone derivative shares the core 2,6-difluorophenyl group, offering a basis for understanding its conformational behavior.
Table 1: Crystallographic Data Comparison
| Parameter | (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one[1] | 3-(2,6-Difluorophenyl)benzaldehyde (Hypothetical) |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| a (Å) | 12.3456(7) | To be determined |
| b (Å) | 3.8993(2) | To be determined |
| c (Å) | 25.432(1) | To be determined |
| β (°) | 98.765(4) | To be determined |
| Volume (ų) | 1209.8(1) | To be determined |
| Z | 4 | To be determined |
| Calculated Density (g/cm³) | 1.432 | To be determined |
The crystal structure of the chalcone reveals that the 2,6-difluorophenyl ring is twisted with respect to the plane of the enone linker. This torsion is a direct consequence of the steric hindrance imposed by the ortho-fluorine substituents. A similar conformational preference can be anticipated for 3-(2,6-Difluorophenyl)benzaldehyde, where the difluorophenyl ring would likely be non-coplanar with the benzaldehyde moiety.
Key Intermolecular Interactions:
The packing of the chalcone derivative in the crystal lattice is stabilized by a network of C–H···O and C–H···F hydrogen bonds, as well as π–π stacking interactions. It is plausible that 3-(2,6-Difluorophenyl)benzaldehyde would also exhibit similar intermolecular interactions, which are crucial for crystal packing and can influence physical properties such as solubility and melting point.
Experimental Protocol: Obtaining the Crystal Structure of 3-(2,6-Difluorophenyl)benzaldehyde
This section provides a detailed, step-by-step methodology for obtaining high-quality single crystals of 3-(2,6-Difluorophenyl)benzaldehyde and subsequent X-ray diffraction analysis.
Synthesis and Purification
The synthesis of 3-(2,6-Difluorophenyl)benzaldehyde can be achieved through a Suzuki-Miyaura cross-coupling reaction between 3-bromobenzaldehyde and 2,6-difluorophenylboronic acid.
Workflow for Synthesis and Purification:
Caption: Synthetic route to 3-(2,6-Difluorophenyl)benzaldehyde.
Crystallization
The key to successful X-ray crystallography is the growth of high-quality single crystals. Several techniques should be explored:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, acetone, or ethanol) and allow the solvent to evaporate slowly at room temperature[1].
-
Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent and place it in a sealed container with a less volatile anti-solvent.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the following workflow should be followed for data collection and analysis.
Workflow for Crystallographic Analysis:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data should be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The structure is then solved using direct methods or Patterson synthesis and refined against the experimental data. The final structural model should be validated to ensure its quality and correctness. The resulting data is stored in a Crystallographic Information File (CIF), the standard format for crystallographic data[2][3][4].
Alternative Compounds for Crystallographic Studies
If obtaining single crystals of 3-(2,6-Difluorophenyl)benzaldehyde proves challenging, several commercially available, structurally related compounds can serve as valuable alternatives for comparative studies.
Table 2: Alternative Compounds
| Compound | CAS Number | Key Structural Feature |
| 2,6-Difluorobenzaldehyde | 437-81-0 | The parent aldehyde, useful for baseline comparison. |
| 3-Bromo-2,6-difluorobenzaldehyde | Not available | Introduces a halogen bond donor for co-crystallization studies. |
| Benzaldehyde | 100-52-7[5] | The non-fluorinated parent compound. |
Conclusion and Future Directions
While the crystal structure of 3-(2,6-Difluorophenyl)benzaldehyde remains to be determined, this guide provides a comprehensive framework for its crystallographic analysis. By leveraging data from the structurally related chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, we can anticipate key structural features and intermolecular interactions. The detailed experimental protocols provided herein offer a clear path to obtaining and analyzing the crystal structure of the title compound. The successful crystallographic characterization of 3-(2,6-Difluorophenyl)benzaldehyde will provide invaluable insights for medicinal chemists and material scientists working with this important structural motif. It is highly recommended that upon successful structure determination, the data be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community[6][7][8][9].
References
-
Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material. RSC Publishing. (2020). [Link]
-
The Cambridge Structural Database. BiŌkeanós. (n.d.). [Link]
-
Cambridge Structural Database - Wikipedia. (n.d.). [Link]
-
The Crystallographic Information File (CIF). ResearchGate. (2015). [Link]
-
Cambridge Structural Database - Re3data.org. (2025). [Link]
-
The CIF (Crystallographic Information File) format. CCDC Home. (2025). [Link]
-
CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. (n.d.). [Link]
-
The Cambridge Structural Database. ResearchGate. (2025). [Link]
-
Benzaldehyde - Wikipedia. (n.d.). [Link]
Sources
- 1. Synthesis and structural studies on ( E )-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03634J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The CIF (Crystallographic Information File) format : CCDC Home [support.ccdc.cam.ac.uk]
- 4. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 6. biokeanos.com [biokeanos.com]
- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 8. Cambridge Structural Database | re3data.org [re3data.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
3-(2,6-Difluorophenyl)benzaldehyde: Proper Disposal & Handling Guide
Executive Summary: Immediate Directives
Do NOT dispose of 3-(2,6-Difluorophenyl)benzaldehyde down the drain or in general trash. Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if segregating for fuel blending. Do NOT mix with strong oxidizers or strong bases.[1][2][3][4]
Disposal Classification: Halogenated Organic Waste . Primary Hazard: Skin/Eye Irritant, Combustible, Potential HF generation upon incineration.
Technical Hazard & Reactivity Analysis
To ensure safe disposal, one must understand the molecular behavior of 3-(2,6-Difluorophenyl)benzaldehyde. As a biphenyl system containing both a reactive aldehyde handle and a difluorinated ring, it presents a dual-hazard profile that dictates its waste stream.
The Fluorine Factor (Incineration Impact)
While Carbon-Fluorine (C-F) bonds are thermodynamically stable, they pose significant challenges during thermal destruction. Standard "Non-Halogenated" waste streams are often diverted to fuel blending programs for energy recovery. Fluorinated compounds in these streams can:
-
Damage Incinerators: Generate Hydrogen Fluoride (HF) upon combustion, which corrodes standard combustion liners.
-
Regulatory Violation: Release HF gas, violating emission standards if the facility lacks specific acid-gas scrubbers [1].
Operational Rule: Always classify this compound as Halogenated Waste , ensuring it is routed to a facility equipped for halogen destruction.
Aldehyde Reactivity (Storage Stability)
The benzaldehyde moiety is susceptible to autoxidation, converting to the corresponding benzoic acid over time. More critically, aldehydes are electrophilic and reactive:
-
Incompatibility A (Oxidizers): Contact with strong oxidizers (e.g., Nitric Acid, Peroxides) can cause exothermic reactions or ignition.[4]
-
Incompatibility B (Bases): Strong bases (e.g., NaOH, KOH) can trigger Cannizzaro reactions or Aldol condensations, generating unexpected heat and pressure in closed waste containers [2].
Waste Segregation & Decision Logic
Effective waste management relies on strict segregation at the bench level. Use the following logic flow to determine the correct disposal path.
Waste Stream Decision Matrix
Figure 1: Decision logic for segregating fluorinated aldehyde waste. Note that mixing fluorinated compounds with non-halogenated solvents renders the entire mixture "Halogenated" for disposal purposes.
Detailed Disposal Procedures
Personal Protective Equipment (PPE) Matrix
Before handling waste, verify the following PPE standards:
| Category | Requirement | Scientific Rationale |
| Gloves | Nitrile (Double gloving recommended) | Aldehydes can penetrate latex; Nitrile offers superior chemical resistance [3]. |
| Eye Protection | Chemical Splash Goggles | Prevent mucosal contact from potential splashing or dust. |
| Body | Lab Coat (Buttoned), Closed-toe shoes | Standard dermal protection against irritants. |
| Respiratory | Fume Hood | Aldehydes are respiratory irritants; volatile organic compounds (VOCs) must be contained. |
Protocol for Liquid Waste (Solutions/Mother Liquors)
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers as oxidized acidic byproducts may corrode them.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: Write "Halogenated Solvents" AND "3-(2,6-Difluorophenyl)benzaldehyde".
-
Hazard Checkbox: Mark "Toxic", "Irritant", and "Flammable" (if in flammable solvent).
-
-
Transfer: Pour waste into the container using a funnel inside a fume hood.
-
Critical: Leave at least 10% headspace to allow for thermal expansion.
-
-
Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) to catch potential leaks.
Protocol for Solid Waste (Contaminated Solids/Powder)
-
Collection: Sweep or scoop solid waste into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag (if permitted by local EHS).
-
Contaminated Debris: Weighing boats, pipette tips, and contaminated gloves must be treated as solid hazardous waste, not regular trash.
-
Labeling: Label as "Solid Hazardous Waste (Halogenated Debris)".
Spill Management & Emergency Response
In the event of a spill, rapid containment prevents facility contamination.
Spill Response Workflow
Figure 2: Sequential workflow for managing laboratory spills of aromatic aldehydes.
Specific Cleanup Notes
-
Absorbent Material: Use inert absorbents like Vermiculite, Diatomaceous Earth, or sand.[5]
-
Avoid: Do not use paper towels or sawdust for large spills of pure aldehyde, as this increases flammability risk (wicking effect).
-
-
Decontamination: After bulk removal, wipe the surface with a mild detergent solution. Do not use bleach (sodium hypochlorite), as it is a strong oxidizer and may react with residual aldehyde [4].
Regulatory & Compliance Context
-
RCRA Status (USA): While 3-(2,6-Difluorophenyl)benzaldehyde is not explicitly P-listed or U-listed by name, it falls under the "Characteristic" waste definition if it exhibits ignitability (D001) or toxicity. However, the "Generator Knowledge" rule dictates it be managed as Halogenated Hazardous Waste due to the fluorine content [5].
-
Empty Containers: Containers are considered "RCRA Empty" only if less than 3% of the weight remains (for containers <119 gallons). Triple rinse with a solvent capable of dissolving the residue (e.g., Acetone). Collect the rinsate as Halogenated Waste. The empty bottle can then be defaced and discarded or recycled [6].
References
-
US Environmental Protection Agency (EPA). Hazardous Waste Combustion. Available at: [Link]
-
UC San Diego Environment, Health & Safety. Chemical Compatibility Guidelines. Available at: [Link]
-
US Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[6][7] Available at: [Link]
-
Princeton University EHS. Empty Container Disposal. Available at: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.fi [fishersci.fi]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 3-(2,6-Difluorophenyl)benzaldehyde
Topic: Personal protective equipment for handling 3-(2,6-Difluorophenyl)benzaldehyde Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Compound Identity
3-(2,6-Difluorophenyl)benzaldehyde is a specialized fluorinated biphenyl intermediate, commonly utilized in the synthesis of kinase inhibitors and agrochemicals via Suzuki-Miyaura cross-coupling.[1] As a research chemical, specific toxicological data may be sparse; therefore, safety protocols must default to the "Precautionary Principle," treating the substance as a potent irritant and potential sensitizer based on its structural class (fluorinated aromatic aldehydes).
| Property | Data / Classification |
| Chemical Structure | Biphenyl core with an aldehyde handle and 2,6-difluoro substitution.[1][2][3] |
| Physical State | Typically a solid or viscous oil (depending on purity/polymorph).[1] |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) .[1] |
| Reactivity | Air-sensitive (oxidizes to carboxylic acid); Reacts with nucleophiles.[1] |
| Signal Word | WARNING (Derived GHS) |
Risk Assessment & Hazard Identification
Why we need protection: The Causality of Toxicity[1]
-
Aldehyde Reactivity: The aldehyde moiety (-CHO) is an electrophile capable of Schiff base formation with biological amines (proteins/DNA), leading to contact dermatitis or sensitization .[1]
-
Fluorine Lipophilicity: The 2,6-difluoro substitution increases the compound's lipophilicity compared to non-fluorinated analogues. This enhances dermal absorption , meaning skin contact poses a higher systemic risk than standard benzaldehydes.
-
Oxidation Potential: Like most aldehydes, this compound will autoxidize in air to form the corresponding 3-(2,6-difluorophenyl)benzoic acid. While less toxic, the accumulation of acidic byproducts can alter reaction stoichiometry and safety profiles.
PPE Matrix: The Defense System
Protocol: Select gear based on the "State of Matter" decision logic.
| Component | Standard Operation (Solid/Weighing) | High-Risk Operation (Solution/Heating) | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm) | Nitrile + Laminate Liner (Silver Shield®) | Fluorinated aromatics can permeate standard latex; double nitrile provides a breakthrough buffer.[1] |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Solutions pose a splash risk; aldehydes are severe eye irritants.[1] |
| Body Protection | Standard Cotton Lab Coat | Lab Coat + Chemical Apron (Tyvek®) | Prevents saturation of clothing during spills.[1] |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 (if outside hood) | Prevents inhalation of dust or aerosols.[1] |
DOT Diagram: PPE Decision Logic
Figure 1: Decision logic for selecting Personal Protective Equipment based on the physical state of the reagent.
Operational Protocols
A. Weighing & Transfer (Solid State)
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a powder containment balance enclosure.
-
Static Control: Fluorinated solids often carry static charge. Use an anti-static gun or polonium strip to neutralize the spatula and weighing boat. This prevents "jumping" of the powder, which causes inhalation risks.
-
Technique:
-
Place a tared vial inside the balance.
-
Transfer solid using a clean, dry spatula.
-
Immediately recap the stock bottle. Aldehydes degrade upon prolonged exposure to atmospheric oxygen.
-
B. Reaction Setup (Suzuki Coupling Context)
Most users utilize this reagent for Pd-catalyzed cross-coupling.[1]
-
Solvent Degassing: This aldehyde is sensitive to oxidation. Ensure solvents (Dioxane, Toluene, or DMF) are degassed (sparged with Nitrogen/Argon) before adding the aldehyde to prevent conversion to the benzoic acid impurity.
-
Addition Order:
-
Add solid reagents (Catalyst, Base, Boronic Acid, Aldehyde ) to the flask.
-
Seal and purge with inert gas (N2/Ar) for 3 cycles.
-
Add degassed solvent via syringe through the septum.[4]
-
-
Temperature Control: If heating >80°C, ensure the reflux condenser is active. Fluorinated aldehydes can have significant vapor pressure at elevated temperatures.
C. Spill Management
Self-Validating Step: If you can smell almonds or a sharp acrid odor, the containment has failed.
-
Evacuate: Clear the immediate area.
-
PPE Up: Don goggles and double gloves.
-
Absorb:
-
Liquids: Cover with Vermiculite or sand.[1]
-
Solids: Cover with a wet paper towel (to prevent dust) and wipe up.
-
-
Decontaminate: Clean surface with 10% aqueous sodium bisulfite (NaHSO3).
-
Chemistry: Bisulfite forms a water-soluble adduct with the aldehyde, neutralizing its volatility and reactivity.
-
-
Disposal: Place waste in Halogenated Organic Waste stream.
Waste Disposal & Deactivation
Strict adherence to environmental regulations is required.
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Double-bag in clear polyethylene; label "Toxic Solid - Fluorinated". |
| Liquid Waste | Reaction mixtures, mother liquors. | Halogenated Organic Waste container. Do NOT mix with strong oxidizers (e.g., Nitric acid waste). |
| Glassware | Empty vials, flasks. | Rinse with Acetone -> Rinse with 10% Bisulfite -> Water. Dispose in Glass Bin. |
DOT Diagram: Waste Workflow
Figure 2: Workflow for the segregation and disposal of fluorinated aldehyde waste.
References
-
PubChem. 2,6-Difluorobenzaldehyde (Source Data for Structural Analogues). National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet: Fluorinated Benzaldehydes (General Hazard Class). Merck KGaA. Link
-
Fisher Scientific. GHS Classification for Substituted Benzaldehydes. Thermo Fisher Scientific. Link
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
